molecular formula C11H17NO4 B7891848 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Katalognummer: B7891848
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: IWYPBTLLOXIRLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-8-16-10(15)12-11(9(13)14)6-4-3-5-7-11/h2H,1,3-8H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYPBTLLOXIRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis pathways for 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Synthesis Pathways for 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Executive Summary

The incorporation of non-natural, sterically constrained amino acids into peptide sequences is a cornerstone of modern drug development, offering enhanced metabolic stability and target affinity[1]. 1-aminocyclohexanecarboxylic acid (CAS: 2756-85-6) is a prime example of such a building block[2]. To utilize this amino acid in complex Solid-Phase Peptide Synthesis (SPPS), particularly in the assembly of cyclic or branched peptides, orthogonal protection strategies are mandatory.

This guide details the synthesis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (CAS: 1342892-78-7)[3], commonly referred to as Alloc-protected 1-aminocyclohexanecarboxylic acid. The allyloxycarbonyl (Alloc) group provides a robust, orthogonal protecting mechanism that is stable under both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal[4]. Deprotection is achieved exclusively via Palladium(0)-catalyzed allyl transfer, ensuring absolute chemoselectivity[5].

Mechanistic Rationale & Pathway Selection

The synthesis of Alloc-protected amino acids relies on the nucleophilic attack of the primary amine on an activated Alloc reagent. Due to the severe steric hindrance imparted by the cyclohexane ring at the α -carbon of 1-aminocyclohexanecarboxylic acid, highly reactive Allyl chloroformate (Alloc-Cl) is strictly preferred over the less reactive diallyl dicarbonate (Alloc 2​ O) to ensure quantitative conversion[5].

The standard approach employs Schotten-Baumann conditions —a biphasic solvent system (e.g., THF/Water) utilizing a mild inorganic base (NaHCO 3​ or Na 2​ CO 3​ )[6].

  • Causality of the Biphasic System: The zwitterionic 1-aminocyclohexanecarboxylic acid is insoluble in pure organic solvents. The aqueous base deprotonates the carboxylic acid, generating a highly water-soluble sodium carboxylate salt while simultaneously freeing the α -amine for nucleophilic attack. Alloc-Cl, dissolved in the organic phase (THF), reacts with the amine at the solvent interface[7].

  • Causality of the Base: NaHCO 3​ acts as an acid scavenger, neutralizing the HCl byproduct generated during acylation. Keeping the pH mildly basic prevents the protonation of the amine (which would halt the reaction) while minimizing the base-catalyzed hydrolysis of Alloc-Cl into allyl alcohol and CO 2​ [7].

Pathway A 1-aminocyclohexanecarboxylic acid (Aqueous Phase) D 1-(((Allyloxy)carbonyl)amino) cyclohexanecarboxylic acid A->D Nucleophilic Attack B Allyl Chloroformate (Alloc-Cl) (Organic Phase) B->D Acylation C Base (NaHCO3) Acid Scavenger C->D Neutralizes HCl E Byproducts (NaCl, CO2, Allyl Alcohol) C->E Competes (Hydrolysis)

Caption: Chemical synthesis pathway for Alloc-protected 1-aminocyclohexanecarboxylic acid.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. In-process checks are embedded to ensure that deviations in reagent purity or environmental conditions are caught before proceeding to the next step.

Protocol: N-Alloc Protection via Schotten-Baumann Acylation

Objective: Synthesize 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid with >95% purity.

Step 1: Salt Formation & Dissolution

  • Action: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq, 10 mmol) in 20 mL of distilled water. Add Sodium Bicarbonate (NaHCO 3​ ) (3.0 eq, 30 mmol). Stir until effervescence ceases. Add 20 mL of Tetrahydrofuran (THF).

  • Self-Validation Check: The solution must become completely transparent. Any remaining turbidity indicates incomplete salt formation; if observed, add 0.1M NaOH dropwise until clear.

Step 2: Temperature-Controlled Acylation

  • Action: Cool the biphasic mixture to 0 °C using an ice-water bath. Dissolve Allyl chloroformate (Alloc-Cl) (1.2 eq, 12 mmol) in 5 mL of THF and add it dropwise to the reaction mixture over 30 minutes using an addition funnel[7].

  • Causality: The highly exothermic nature of chloroformate hydrolysis requires strict temperature control (0 °C) to suppress the degradation of Alloc-Cl into allyl alcohol[7].

Step 3: Reaction Maturation

  • Action: Allow the reaction to gradually warm to room temperature and stir vigorously for 12 hours[5].

  • Self-Validation Check: Perform a TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms reaction completion.

Step 4: Chemoselective Workup & Extraction

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (2 x 20 mL) and discard the organic layers.

  • Causality: At this alkaline pH, the product remains in the aqueous layer as a sodium salt. The ether wash selectively removes unreacted Alloc-Cl and the allyl alcohol byproduct.

  • Action: Cool the aqueous layer to 0 °C. Slowly acidify with 1M HCl until the pH reaches exactly 2.0–3.0.

  • Self-Validation Check: Use a calibrated pH meter. A white precipitate or oily emulsion should form immediately, indicating the protonation of the carboxylate group, rendering the product organic-soluble[6].

  • Action: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the target compound as a white solid or foam[5].

Workflow S1 Step 1: Dissolution Amine + NaHCO3 in THF/H2O S2 Step 2: Reagent Addition Alloc-Cl dropwise at 0°C S1->S2 S3 Step 3: Biphasic Reaction Stir at RT for 12h S2->S3 S4 Step 4: Aqueous Wash Extract impurities with Ether S3->S4 S5 Step 5: Acidification Adjust to pH 2.0-3.0 with HCl S4->S5 S6 Step 6: Product Extraction Extract with EtOAc & Dry S5->S6

Caption: Step-by-step experimental workflow for the Schotten-Baumann Alloc protection.

Quantitative Data & Optimization

To ensure reproducibility, the stoichiometry and troubleshooting parameters are summarized below.

Table 1: Stoichiometric Optimization for Alloc Protection

ReagentEquivalentsFunctionMechanistic Causality
1-aminocyclohexanecarboxylic acid1.0 eqStarting MaterialZwitterionic core requiring phase-transfer conditions.
NaHCO 3​ 3.0 eqBase / ScavengerNeutralizes HCl; maintains pH ~8 to prevent amine protonation[7].
Allyl Chloroformate (Alloc-Cl)1.2 - 1.5 eqAcylating AgentSlight excess compensates for unavoidable aqueous hydrolysis[6].
THF / H 2​ O (1:1)0.2 MSolvent SystemFacilitates interfacial reaction between salt and organic reagent[6].

Table 2: Troubleshooting and Self-Validation Matrix

ObservationRoot CauseCorrective Action
Incomplete Conversion (TLC) Rapid hydrolysis of Alloc-Cl due to high temperature.Ensure addition occurs strictly at 0 °C. Add an additional 0.2 eq of Alloc-Cl[7].
Low Yield Post-Extraction Inadequate acidification (pH > 4).Product is still ionized. Readjust aqueous phase to pH 2.0–3.0 with 1M HCl and re-extract[6].
Formation of Di-Alloc Byproducts Over-reaction (rare for sterically hindered amines).Use a non-nucleophilic organic base (e.g., DIPEA) in anhydrous DCM instead of aqueous conditions[7].

Downstream Application: Orthogonal Deprotection

Once 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is integrated into a peptide chain, the Alloc group can be chemoselectively removed without affecting Fmoc, Boc, or t-Bu protecting groups[8].

The standard deprotection protocol utilizes Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.1 - 0.2 eq) and a scavenger such as phenylsilane (PhSiH 3​ ) or morpholine (10-20 eq) in anhydrous Dichloromethane (DCM). The Pd(0) catalyst coordinates to the allyl π -system, forming a π -allyl palladium complex and releasing the carbamate, which spontaneously decarboxylates to yield the free amine[5]. The scavenger traps the reactive π -allyl species, preventing re-alkylation of the peptide.

References

  • EPA. "Toxic Substances Control Act (TSCA) chemical substance Inventory Volume II User Guide." epa.gov. Available at: [Link]

  • Justia Patents. "DLL3 targeting peptides and constructs thereof." justia.com. Available at:[Link]

  • ChemSrc. "4-((Benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine - CAS Search." chemsrc.com. Available at:[Link]

  • Total Synthesis. "Alloc Protecting Group: Alloc Protection & Deprotection Mechanism." total-synthesis.com. Available at:[Link]

  • ACS Publications. "Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain." The Journal of Organic Chemistry. Available at:[Link]

  • Google Patents. "EP0518295A2 - Allyl side chain protection in peptide synthesis." google.com.

Sources

Engineering Conformational Rigidity and Orthogonality: The Role of Aloc-Protected Cyclohexanecarboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: metabolic instability and the entropic penalty associated with flexible backbone conformations binding to target receptors. To address these challenges, structural biologists and synthetic chemists employ rigid aliphatic scaffolds, such as cyclohexanecarboxylic acid (CCA) derivatives, to enforce conformational constraints.

However, incorporating these complex, multi-functional scaffolds into highly branched or cyclic peptidomimetics demands orthogonal protection strategies. The allyloxycarbonyl (Aloc) protecting group has emerged as a critical tool in this domain. This whitepaper explores the mechanistic causality behind utilizing Aloc-protected CCA in Solid-Phase Peptide Synthesis (SPPS), detailing its thermodynamic benefits, strategic orthogonality, and field-proven protocols used in the development of advanced radioligands like PSMA-617.

The Causality of Conformational Constraints: Why Cyclohexanecarboxylic Acid?

Native linear peptides exist as an ensemble of rapidly interconverting conformers in solution. When a peptide binds to its target receptor, it must adopt a single bioactive conformation. This restriction of degrees of freedom results in a significant loss of conformational entropy ( ΔS<0 ), which thermodynamically opposes binding affinity ( ΔG=ΔH−TΔS ).

By introducing a rigid, pre-organized spacer like trans-4-(aminomethyl)cyclohexanecarboxylic acid, developers can artificially restrict the χ -space (torsional angles) of the peptidomimetic[1]. The CCA ring locks the backbone into a preferred geometry, drastically reducing the entropic penalty upon receptor engagement[2]. Furthermore, the lipophilic nature of the cyclohexane ring enhances membrane permeability and extends the in vivo half-life by shielding adjacent amide bonds from proteolytic cleavage.

Thermodynamics Linear Linear Peptide (High Flexibility) Receptor Receptor Binding Event (ΔG = ΔH - TΔS) Linear->Receptor High ΔS loss Constrained CCA-Constrained Peptidomimetic (Pre-organized) Constrained->Receptor Low ΔS loss Penalty High Entropic Penalty (Weak Affinity) Receptor->Penalty Benefit Low Entropic Penalty (Strong Affinity) Receptor->Benefit

Thermodynamic logic of constrained peptidomimetics.

The Strategic Role of the Aloc Protecting Group

In the synthesis of complex peptidomimetics—especially those requiring late-stage functionalization, branching, or cyclization—standard binary protection schemes (e.g., Fmoc/tBu) are insufficient. A third dimension of orthogonality is required.

The Allyloxycarbonyl (Aloc) group fulfills this role perfectly. Unlike Fmoc (cleaved by bases like piperidine) and Boc (cleaved by acids like TFA), Aloc is completely stable under both standard SPPS elongation and cleavage conditions. It is exclusively removed via Palladium(0)-catalyzed allyl transfer[3]. By utilizing an Aloc-protected CCA building block (or an Fmoc-CCA building block alongside an Aloc-protected lysine), chemists can synthesize the linear peptide backbone, selectively unmask a specific amine, and conjugate bulky moieties (such as fluorophores, PEG chains, or metal chelators) on-resin without disturbing the rest of the molecule[4].

Comparative Analysis of SPPS Protecting Groups

To contextualize the utility of Aloc, the following table summarizes the orthogonal landscape of modern SPPS:

Protecting GroupCleavage ReagentOrthogonalityPrimary Application in Peptidomimetics
Fmoc 20% Piperidine in DMFBase-labileStandard N-terminal iterative chain elongation.
Boc / tBu 95% TFAAcid-labileGlobal side-chain protection; cleaved during final resin detachment.
Aloc Pd(PPh₃)₄ + PhenylsilanePd(0)-labileOrthogonal branching; late-stage functionalization.
Dde 2% Hydrazine in DMFNucleophile-labileAlternative orthogonal protection (can be prone to migration).

Case Study: Targeted Radioligands (PSMA-617)

The clinical triumph of 177 Lu-vipivotide tetraxetan (Pluvicto / PSMA-617) perfectly illustrates the synergy of CCA and Aloc chemistry. PSMA-617 is a small-molecule peptidomimetic designed to deliver cytotoxic radiation to prostate-specific membrane antigen (PSMA) positive tumors[5].

Structural Logic:

  • Binding Motif: A glutamate-urea-lysine sequence targets the PSMA active site.

  • Linker Region (The CCA Role): To prevent the bulky DOTA radiochelator from sterically hindering the binding motif, a linker consisting of 2-naphthyl-L-alanine and trans-4-(aminomethyl)cyclohexanecarboxylic acid is used[4]. The CCA acts as a rigid, lipophilic spacer that optimizes the pharmacokinetic profile and positions the chelator in the extracellular space[6].

  • Synthetic Strategy (The Aloc Role): During solid-phase synthesis, the ϵ -amine of the lysine residue is protected with an Aloc group. After the Fmoc-driven assembly of the CCA-containing linker, the Aloc group is selectively cleaved using Pd(0) catalysis, allowing the DOTA chelator to be conjugated exclusively to the lysine side chain[5].

Binding Affinity Data of CCA-Modified Linkers

Modifying the lipophilic linker region directly impacts receptor affinity. Data from recent Structure-Activity Relationship (SAR) studies demonstrate how the CCA-naphthylalanine linker maintains sub-nanomolar potency[6]:

CompoundLinker CompositionTarget Cell LineIC₅₀ (nM) vs. PSMA
PSMA-617 2-Naphthyl-L-Ala + CCA LNCaP (PSMA+)0.05
Derivative P17 3-Styryl-L-Ala + CCA LNCaP (PSMA+)0.30
Derivative P18 3-Styryl-L-Ala + Phenyl groupLNCaP (PSMA+)0.45

Data indicates that replacing the CCA ring with a planar phenyl group slightly decreases binding affinity, underscoring the specific spatial requirements of the cyclohexyl constraint.

Self-Validating Experimental Protocol: Aloc Deprotection and Branching

The removal of the Aloc group has historically been plagued by the air-sensitivity of Palladium(0) catalysts. However, optimized protocols utilizing phenylsilane as an allyl scavenger have proven highly efficient and remarkably tolerant to ambient conditions for single-use applications[3].

The following protocol details the orthogonal deprotection of an Aloc-protected amine (e.g., on a CCA scaffold or adjacent lysine) to enable branching.

Reagents Required
  • Resin: Peptidyl-resin containing the Aloc-protected moiety (0.1 mmol scale).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.2 eq).

  • Scavenger: Phenylsilane (PhSiH₃) (2.0 mmol, 20 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Resin Preparation

  • Swell the peptidyl-resin in anhydrous DCM for 20 minutes in a fritted reactor vial.

  • Drain the solvent completely. Causality: DCM is preferred over DMF for this step as it minimizes the coordination of solvent molecules to the Pd catalyst, ensuring maximum catalytic turnover.

Step 2: Catalyst Solution Preparation

  • In a separate, dry vial, dissolve Pd(PPh₃)₄ (23 mg) in 2 mL of anhydrous DCM.

  • Add phenylsilane (247 µL) to the solution. Causality: Phenylsilane acts as a highly efficient allyl group scavenger, preventing the re-attachment of the allyl cation to the peptide (which would form an unwanted allylamine side product)[7].

Step 3: Deprotection Reaction

  • Add the Pd/phenylsilane solution to the swollen resin.

  • Agitate the mixture at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon).

  • Drain the reaction mixture and repeat Step 2 and Step 3 one additional time. Causality: While recent data suggests Pd(PPh₃)₄ is tolerant to brief atmospheric exposure[3], performing the reaction under inert gas prevents the oxidation of Pd(0) to inactive Pd(II), ensuring quantitative deprotection.

Step 4: Resin Washing and Validation

  • Wash the resin extensively to remove palladium byproducts: DCM (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x) to chelate residual Pd, followed by DMF (3x) and DCM (3x).

  • Self-Validation Step: Cleave a micro-aliquot of the resin (using 95% TFA) and analyze via analytical HPLC-MS. The Total Ion Chromatogram (TIC) should show the complete disappearance of the Aloc-protected mass and the appearance of the free amine mass[3].

Step 5: Branching / Conjugation

  • With the free amine exposed, proceed immediately to couple the desired branching moiety (e.g., a pre-activated DOTA-NHS ester or an Fmoc-amino acid) using standard coupling reagents (DIC/Oxyma or HATU/DIPEA).

Workflow Resin Solid Support (Resin) Step1 Couple Fmoc-AA Resin->Step1 Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Couple Aloc-CCA Step2->Step3 Step4 Aloc Deprotection (Pd(PPh3)4, PhSiH3) Step3->Step4 Step5 Branching (e.g., DOTA Chelator) Step4->Step5

Workflow for orthogonal Aloc-CCA incorporation in SPPS.

Conclusion

The rational design of peptidomimetics relies heavily on the precise spatial arrangement of pharmacophores. Cyclohexanecarboxylic acid serves as an exceptional structural tool to enforce these geometries, reducing entropic penalties and enhancing metabolic stability. When paired with the orthogonal Aloc protecting group, application scientists unlock the ability to construct highly sophisticated, multi-functional therapeutics. As demonstrated by the success of targeted radioligands, mastering these synthetic and structural principles is paramount for the next generation of drug development.

References

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage.[Link]

  • Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Omega.[Link]

  • Refined Chelator Spacer Moieties Ameliorate the Pharmacokinetics of PSMA-617. Frontiers in Oncology.[Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.[Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PubMed. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.[Link]

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1.[Link]

Sources

Stability of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic Acid in Strongly Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the stability of 1-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid under strongly acidic conditions. The allyloxycarbonyl (Alloc) protecting group is renowned for its orthogonality to acid- and base-labile groups, traditionally being cleaved under neutral conditions using palladium catalysis.[1] This guide delves into the nuances of its stability in acidic environments, offering insights for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of carbamate stability, present a detailed protocol for quantitatively assessing the stability of the target molecule, and provide a synthetic pathway for its preparation. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental procedures.

Introduction: The Allyloxycarbonyl (Alloc) Protecting Group in Modern Chemistry

Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The choice of a protecting group is dictated by its ease of introduction, stability to a range of reaction conditions, and facile, selective removal. The allyloxycarbonyl (Alloc) group has emerged as a versatile protecting group for amines due to its unique deprotection strategy, which relies on palladium(0)-catalyzed allylic cleavage.[1] This affords the Alloc group orthogonality with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethyloxycarbonyl (Fmoc).[1]

The stability of the Alloc group to both acidic and basic conditions is frequently cited as a key advantage.[2] However, for drug development and process chemistry, a qualitative understanding is insufficient. This guide addresses the critical question of the quantitative stability of an Alloc-protected amino acid, specifically 1-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid, in the presence of strong acids.

Mechanistic Considerations for Carbamate Stability in Acid

The stability of a carbamate, such as the Alloc group, in strong acid is not absolute. The mechanism of acid-catalyzed hydrolysis of carbamates can proceed through two primary pathways, A-1 (unimolecular) or A-2 (bimolecular), depending on the acid concentration and the structure of the carbamate.

  • A-2 Mechanism: In moderately acidic solutions, the reaction is often bimolecular. It involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

  • A-1 Mechanism: In strongly acidic media, the mechanism can shift to a unimolecular pathway. This involves the formation of a carbocation intermediate after the departure of the protonated alcohol moiety.

The stability of the Alloc group in acid, particularly when compared to the highly acid-labile Boc group, can be attributed to the relative stabilities of the resulting carbocations. The tert-butyl carbocation formed during Boc deprotection is significantly more stable than the allyl carbocation that would be generated from the cleavage of the Alloc group. This energetic difference makes the acid-mediated cleavage of the Alloc group a much less favorable process.

Synthesis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

The target molecule can be synthesized from the commercially available 1-aminocyclohexanecarboxylic acid. The following protocol outlines a standard procedure for the introduction of the Alloc protecting group.

Experimental Protocol: Synthesis

Materials:

  • 1-aminocyclohexanecarboxylic acid

  • Allyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.2 eq).

  • Addition of Allocating Agent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add allyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Wash the aqueous mixture with diethyl ether to remove any unreacted allyl chloroformate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Quantitative Assessment of Stability in Strongly Acidic Conditions

While the Alloc group is generally considered acid-stable, defining the precise limits of this stability is crucial for process development and for applications where incidental exposure to strong acids is possible. The following section provides a detailed framework for conducting a quantitative stability study.

Experimental Design

A stability-indicating HPLC method is the cornerstone of this study. This method must be capable of separating the intact 1-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid from its potential degradation products, primarily 1-aminocyclohexanecarboxylic acid.

Stress Conditions:

To thoroughly evaluate stability, the compound should be subjected to a range of strongly acidic conditions. A matrix of experiments should be designed to test the following variables:

  • Acid Type: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), and Sulfuric acid (H₂SO₄).

  • Acid Concentration: 10%, 25%, 50%, and 95% (v/v or w/v in a suitable solvent like water or an organic co-solvent if needed for solubility).

  • Temperature: Room temperature (20-25 °C), 40 °C, and 60 °C.

  • Time Points: Samples should be taken at various time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

Analytical Methodology: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is suitable for this analysis.

HPLC Parameters (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation:

The HPLC method should be validated to ensure it is stability-indicating. This involves demonstrating specificity by spiking the sample with the expected primary degradant (1-aminocyclohexanecarboxylic acid) to ensure baseline separation.

Experimental Protocol: Stability Study
  • Stock Solution Preparation: Prepare a stock solution of 1-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition in the experimental matrix, add a known volume of the stock solution to the acidic medium to achieve the target concentration.

  • Incubation: Store the stress samples at the designated temperatures.

  • Time Point Sampling: At each specified time point, withdraw an aliquot of the sample.

  • Quenching and Dilution: Immediately neutralize the aliquot with a suitable base (e.g., a solution of sodium bicarbonate) and dilute it with the HPLC mobile phase to a concentration within the linear range of the detector.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Quantify the peak area of the intact compound at each time point. The percentage of the remaining compound can be calculated relative to the t=0 sample.

Data Presentation

The quantitative data should be summarized in tables for easy comparison.

Table 1: Stability of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid in Trifluoroacetic Acid (TFA) at Room Temperature

Time (hours)% Remaining (10% TFA)% Remaining (25% TFA)% Remaining (50% TFA)% Remaining (95% TFA)
0100100100100
1DataDataDataData
2DataDataDataData
4DataDataDataData
8DataDataDataData
24DataDataDataData
48DataDataDataData

(Note: The "Data" fields are placeholders for experimental results.)

Similar tables should be generated for other acids and temperatures.

Visualization of Key Concepts

Visual aids are crucial for understanding the relationships between different aspects of this technical guide.

cluster_synthesis Synthesis cluster_stability Stability Assessment cluster_application Application Insights start 1-Aminocyclohexanecarboxylic Acid reagents Allyl Chloroformate, Na2CO3 start->reagents Reaction product 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid reagents->product stress Strong Acid (TFA, HCl, H2SO4) product->stress Expose to analysis HPLC Analysis stress->analysis Monitor Degradation data Quantitative Stability Data analysis->data Generate conclusion Define Safe Operating Parameters for Drug Development data->conclusion Inform

Workflow for Synthesis and Stability Analysis

cluster_alloc Alloc Group cluster_boc Boc Group cluster_fmoc Fmoc Group alloc Alloc-NH-R alloc_deprotection Pd(0) / Scavenger (Neutral pH) alloc->alloc_deprotection acid_base Acid/Base Conditions alloc->acid_base Generally Stable alloc_cleaved H2N-R alloc_deprotection->alloc_cleaved alloc_stable Stable boc Boc-NH-R boc->acid_base Labile in Acid boc_deprotection Strong Acid (e.g., TFA) boc->boc_deprotection boc_cleaved H2N-R boc_deprotection->boc_cleaved boc_stable Stable fmoc Fmoc-NH-R fmoc->acid_base Labile in Base fmoc_deprotection Base (e.g., Piperidine) fmoc->fmoc_deprotection fmoc_cleaved H2N-R fmoc_deprotection->fmoc_cleaved fmoc_stable Stable

Orthogonality of Common Amine Protecting Groups

Conclusion and Future Outlook

The allyloxycarbonyl (Alloc) protecting group offers significant advantages in complex organic synthesis due to its unique deprotection mechanism, which imparts orthogonality to many other commonly used protecting groups. While it is widely regarded as stable to acidic conditions, this guide has highlighted the importance of quantifying this stability for applications in drug development and process chemistry.

The provided experimental framework for a comprehensive stability study of 1-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid will enable researchers to generate the specific data required for their particular applications. By systematically evaluating the impact of different strong acids, concentrations, and temperatures, a clear stability profile can be established.

Future work in this area could involve detailed kinetic studies to elucidate the precise mechanisms of degradation under various acidic conditions and the identification of any minor degradation byproducts. Such studies would further enhance our understanding of the Alloc group's behavior and solidify its role as a robust and reliable tool in the synthetic chemist's arsenal.

References

  • Introduction and removal of alkyl protecting groups of several common amino groups. (URL not available)
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. (URL: [Link])

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. (URL: [Link])

  • N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Semantic Scholar. (URL: [Link])

  • (PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate. (URL: [Link])

  • NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. (URL: [Link])

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. ACS Publications. (URL: [Link])

  • Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. Semantic Scholar. (URL: [Link])

  • (PDF) Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. (URL: [Link])

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • Stability Indicating HPLC Method Development: A Review. IRJPMS. (URL: [Link])

  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. (URL: [Link])

  • analysis of amino acids by high performance liquid chrom
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

  • Trifluoroacetic Acid. (URL not available)
  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. PMC. (URL: [Link])

  • Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. PubMed. (URL: [Link])

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. (URL: [Link])

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. ACS Publications. (URL: [Link])

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC. (URL: [Link])

  • The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. (URL not available)
  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Request PDF. (URL: [Link])

  • Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PMC. (URL: [Link])

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection. (URL: [Link])

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Request PDF. (URL: [Link])

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Mechanistic Dynamics of the Alloc Protecting Group in Sterically Hindered Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

The Steric Bottleneck in Peptidomimetics

The incorporation of sterically hindered unnatural amino acids—such as N -methylated residues, α,α -dialkyl amino acids (e.g., α -aminoisobutyric acid, Aib), and N -substituted analogs—is a fundamental strategy in drug development to enhance the proteolytic stability and oral bioavailability of peptide therapeutics[1]. However, these modifications introduce severe steric clash during solid-phase peptide synthesis (SPPS).

Standard protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) often fail in these microenvironments. The bulky fluorene ring of Fmoc severely retards coupling kinetics on hindered secondary amines, and its base-catalyzed removal can be sluggish. In contrast, the allyloxycarbonyl (Alloc) group offers a significantly smaller steric footprint. Alloc is highly stable to both the acidic conditions used for Boc removal (e.g., 95% TFA) and the basic conditions used for Fmoc removal (e.g., 20% piperidine)[2][3]. This strict orthogonality makes Alloc the premier choice for the temporary protection of hindered amines during the synthesis of complex branched, cyclic, or heavily modified peptides[3][4].

Mechanistic Paradigm: The Tsuji-Trost Catalytic Cleavage

The deprotection of the Alloc group is completely orthogonal to standard acid/base cleavage, relying exclusively on Palladium(0) catalysis[2]. The reaction proceeds via a Tsuji-Trost mechanism, which is highly specific but sensitive to the local steric environment of the resin-bound peptide.

The mechanistic causality follows three distinct phases:

  • Oxidative Addition: The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ), coordinates to the allyl double bond. It undergoes oxidative addition into the allyl-oxygen bond, forming a π -allyl-Pd(II) complex. For sterically hindered unnatural amino acids, this is the rate-limiting step, as the bulky side chains restrict the diffusion of the massive Pd(PPh3​)4​ complex into the peptide backbone.

  • Decarboxylation: The intermediate rapidly extrudes CO2​ , exposing the free hindered amine.

  • Nucleophilic Scavenging: An allyl scavenger must nucleophilically attack the π -allyl-Pd(II) complex. This transfers the allyl group to the scavenger and regenerates the active Pd(0) catalyst, preventing the re-allylation of the newly freed peptide amine[2][4].

AllocMechanism Start Alloc-Protected Hindered Amine PiAllyl π-Allyl-Pd(II) Complex + CO2 Extrusion Start->PiAllyl Oxidative Addition (Rate-limiting for bulky AAs) PdCat Pd(0) Catalyst [e.g., Pd(PPh3)4] PdCat->PiAllyl Coordinates to Allyl Regen Allylated Scavenger + Regenerated Pd(0) PiAllyl->Regen Nucleophilic Attack Product Free Hindered Amine (Ready for Coupling) PiAllyl->Product Decarboxylation Scavenger Allyl Scavenger (e.g., PhSiH3, Me2NH·BH3) Scavenger->Regen Intercepts Allyl Group Regen->PdCat Catalyst Turnover

Tsuji-Trost catalytic cycle for Alloc deprotection via pi-allyl-Pd(II) intermediate.

Scavenger Kinetics and Steric Interference

The choice of scavenger is the most critical variable when dealing with sterically hindered unnatural amino acids. If the scavenger cannot access the π -allyl-Pd(II) complex faster than the newly liberated secondary amine, the peptide will undergo irreversible N -allylation, destroying the synthesis yield[5].

While phenylsilane ( PhSiH3​ ) is the industry standard, it has significant drawbacks in hindered environments. It can precipitate elemental palladium (turning the resin dark) and sometimes fails to scavenge the allyl group fast enough, leading to partial allylation of the free amine[5][6]. Furthermore, increasing the steric bulk of the silane actively inhibits the reaction; bulky silanes like triisopropylsilane (TIPS-H) and tert-butyldimethylsilane (TBDMS-H) are unable to penetrate the steric shield of the peptide-Pd complex, halting deprotection entirely[6].

To overcome this, amine-borane complexes (e.g., Me2​NH⋅BH3​ ) are deployed. These complexes are far superior pronucleophiles, driving the reaction to complete deprotection in under 10 minutes, compared to the 30–90 minutes required for standard scavengers[7].

Table 1: Quantitative Comparison of Scavengers for Alloc Deprotection
Scavenger TypeReaction TimeSteric CompatibilityMechanistic Drawback / Side Reaction
Dimethylamine-Borane ( Me2​NH⋅BH3​ )< 10 minHighHighly efficient; requires careful handling of borane byproducts[7].
Phenylsilane ( PhSiH3​ )30 - 45 minModerateCan precipitate elemental Pd; risk of N -allylation on hindered amines[5][6].
Morpholine 30 - 90 minModerateMild basicity can cause premature Fmoc cleavage in orthogonal syntheses[2][7].
Triisopropylsilane (TIPS-H)InhibitedLowSteric bulk prevents access to the π -allyl-Pd(II) complex, stalling catalysis[6].
Table 2: Orthogonal Protecting Group Matrix
Protecting GroupCleavage ReagentStability to 95% TFAStability to 20% PiperidineStability to Pd(0)
Alloc Pd(PPh3​)4​ / ScavengerStableStableLabile [2][3]
Fmoc 20% Piperidine / DMFStableLabile Stable[3]
Boc 95% TFA / ScavengersLabile StableStable[3]
Teoc TBAF (Fluoride ion)StableStableStable[2]

Self-Validating Protocol for On-Resin Alloc Deprotection

When executing Alloc removal on sterically hindered residues, standard protocols often fail due to catalyst oxidation or incomplete scavenging. The following methodology is designed as a self-validating system, ensuring catalyst viability and verifying the presence of the difficult-to-detect secondary amine.

Causality Checkpoints:

  • Argon Sparging: Pd(0) is highly susceptible to atmospheric oxidation. If Pd(0) oxidizes to Pd(II) before oxidative addition, the catalytic cycle is permanently poisoned.

  • Diethyldithiocarbamate Wash: Residual palladium trapped in the resin matrix will catalyze unwanted side reactions during subsequent amino acid couplings. Chelation washing is mandatory.

  • Chloranil Test Validation: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines (e.g., N -methyl amino acids). The Chloranil test is structurally required to validate the successful deprotection of hindered N -alkyl residues.

ProtocolWorkflow S1 Swell Resin (DCM/DMF) S2 Argon Sparging (Exclude O2) S1->S2 S3 Add Pd(PPh3)4 + PhSiH3 S2->S3 S4 Incubate Dark (2 x 30 min) S3->S4 S5 Wash Resin (Remove Pd) S4->S5 S6 Chloranil Test (Validate 2° Amine) S5->S6

Self-validating solid-phase workflow for Alloc removal on sterically hindered peptides.

Step-by-Step Methodology
  • Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes. Drain.

  • Degassing: Prepare a solution of PhSiH3​ (24 eq, 2.4 mmol) or Me2​NH⋅BH3​ (10 eq, 1.0 mmol) in 3 mL of anhydrous DCM. Sparge the solution with Argon for 5 minutes to displace dissolved oxygen.

  • Catalyst Activation: Under an Argon atmosphere, add Pd(PPh3​)4​ (0.1 eq, 0.01 mmol) to the degassed scavenger solution. The solution should turn a pale, clear yellow.

  • Cleavage Reaction: Add the catalyst/scavenger cocktail to the resin. Seal the reaction vessel, wrap it in aluminum foil (to prevent photodecomposition of the Pd-complex), and agitate gently for 30 minutes at room temperature.

  • Iteration: Drain the reaction mixture and repeat Steps 2–4 for a second 30-minute cycle to ensure complete conversion of the hindered residue[5].

  • Palladium Chelation Wash: Drain the resin and wash sequentially with:

    • DCM (3 x 1 min)

    • 0.5% sodium diethyldithiocarbamate in DMF (3 x 3 min) – Observe the removal of dark brown/yellow Pd complexes.

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

  • Validation: Extract a few beads of the resin and perform a Chloranil test. A dark blue/green bead coloration confirms the successful liberation of the sterically hindered secondary amine.

Conclusion

The Alloc protecting group provides an indispensable orthogonal axis in the synthesis of complex, sterically hindered peptidomimetics. By understanding the steric limitations of the Tsuji-Trost catalytic cycle, researchers can rationally select high-kinetics scavengers (like amine-boranes) over bulky silanes, preventing catastrophic N -allylation side reactions. Adhering to self-validating protocols ensures that the delicate Pd(0) catalyst remains active, enabling the seamless incorporation of unnatural amino acids into next-generation therapeutics.

References

  • Introduction and removal of alkyl protecting groups of several common amino groups Highfine
  • Chemical Synthesis of Cys-Containing Protein via Chemoselective Deprotection with Different Palladium Complexes Organic Letters - ACS Public
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.
  • Amino and C-terminal carboxyl functions in solid-phase peptide synthesis: scavengers for the palladium-c
  • US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid Google P
  • Protecting Agents TCI Chemicals
  • A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Lig

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Methodological & Application

Application Note and Protocol: Efficient Palladium-Catalyzed Alloc Deprotection of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The allyloxycarbonyl (Alloc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide chemistry and drug development.[1] Its utility stems from its orthogonality to other common amine protecting groups such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are sensitive to acidic and basic conditions, respectively.[2][3] The Alloc group, however, is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst, allowing for precise, sequential manipulations of complex molecules.[4][5]

This application note provides a comprehensive guide to the deprotection of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the palladium-catalyzed deprotection, offer a detailed and validated experimental protocol, and provide insights into troubleshooting and optimization.

Reaction Mechanism: The Tsuji-Trost Allylation

The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed process, often referred to as the Tsuji-Trost reaction.[6][7] The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active palladium(0) catalyst, typically formed from a precursor like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the allyl group of the Alloc-protected substrate.[4][6] This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) complex and releasing the carbamate intermediate.[7]

  • Decarboxylation: The unstable carbamate intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[4]

  • Nucleophilic Attack and Catalyst Regeneration: A nucleophilic "scavenger" is introduced into the reaction mixture to trap the allyl group from the π-allyl palladium(II) complex.[8] This step is crucial as it prevents the reactive allyl cation from re-alkylating the newly deprotected amine, a common side reaction.[9] The nucleophilic attack on the allyl moiety regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Alloc Deprotection Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 pi-allyl-Pd(II)L2_complex π-Allyl-Pd(II)L2 Complex Pd(0)L2->pi-allyl-Pd(II)L2_complex Oxidative Addition pi-allyl-Pd(II)L2_complex->Pd(0)L2 Nucleophilic Attack by Scavenger Allyl_Scavenger_Product Allyl-Scavenger Adduct Alloc-Protected_Amine 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid Carbamate_Intermediate Carbamate Intermediate Alloc-Protected_Amine->Carbamate_Intermediate + Pd(0)L2 Free_Amine 1-Aminocyclohexanecarboxylic acid Carbamate_Intermediate->Free_Amine - CO2 Scavenger Scavenger (e.g., PhSiH3) Scavenger->Allyl_Scavenger_Product

Caption: Catalytic cycle for the palladium-catalyzed deprotection of an Alloc-protected amine.

Experimental Protocol

This protocol is optimized for the deprotection of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid.

Materials and Reagents
  • 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as the allyl scavenger

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Substrate Dissolve Alloc-protected acid in anhydrous DCM under N2 Start->Dissolve_Substrate Add_Scavenger Add Phenylsilane (scavenger) Dissolve_Substrate->Add_Scavenger Add_Catalyst Add Pd(PPh3)4 (catalyst) Add_Scavenger->Add_Catalyst Stir_at_RT Stir at Room Temperature Add_Catalyst->Stir_at_RT Monitor_Reaction Monitor by TLC/LC-MS Stir_at_RT->Monitor_Reaction Reaction_Complete Reaction_Complete Monitor_Reaction->Reaction_Complete Reaction_Complete->Stir_at_RT No Workup Aqueous Workup Reaction_Complete->Workup Yes Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the Alloc deprotection protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the substrate. The concentration should be approximately 0.1 M.

  • Scavenger Addition: To the stirred solution, add phenylsilane (10-20 equiv.) via syringe.[1][7] The use of an excess of scavenger is critical to efficiently trap the allyl cation and prevent side reactions.[8][9]

  • Catalyst Addition: In a separate vial, weigh Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.1 equiv.) and dissolve it in a small amount of anhydrous DCM.[1] Add the catalyst solution to the reaction mixture via syringe. The reaction mixture will typically turn a light yellow color. Note: The palladium catalyst is sensitive to air and should be handled quickly.[5][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The deprotection is often complete within 30-60 minutes.[1]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by column chromatography on silica gel to remove the palladium catalyst and scavenger byproducts.

Quantitative Data Summary

ParameterRecommended ValueRationale
Substrate Concentration ~0.1 M in DCMEnsures efficient reaction kinetics while maintaining solubility.
Pd(PPh₃)₄ Loading 5-10 mol %Catalytic amount sufficient for efficient deprotection.[4]
Phenylsilane (Scavenger) 10-20 equivalentsA significant excess is necessary to outcompete the deprotected amine in reacting with the allyl intermediate.[3][7]
Reaction Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.[10]
Reaction Time 30-60 minutesThe reaction is generally rapid; monitor for completion.[1]
Expected Yield >90%With proper technique and purification, high yields are achievable.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Deprotection Inactive catalyst. Insufficient scavenger.Use a fresh batch of Pd(PPh₃)₄.[8][9] Increase the equivalents of phenylsilane. Repeat the deprotection step.[9]
Formation of N-allylated byproduct Inefficient scavenging of the allyl cation.Increase the concentration and/or equivalents of the scavenger.[9] Consider a more reactive scavenger like dimethylamine-borane complex (Me₂NH·BH₃).[8][11]
Difficulty removing palladium residues Palladium can adsorb to the product or silica gel.After purification, consider washing the product with a solution containing a chelating agent or using a palladium scavenger resin.[2]

Safety Precautions

  • Palladium Catalysts: Palladium compounds should be handled in a well-ventilated fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15]

  • Phenylsilane: Phenylsilane is flammable and should be handled with care. Keep away from heat and open flames.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially palladium-containing residues, according to institutional and local regulations.[12][15]

Conclusion

The palladium-catalyzed deprotection of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is a reliable and high-yielding transformation. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can effectively utilize this method in their synthetic endeavors. Careful attention to the quality of the catalyst and the use of an appropriate scavenger are paramount to achieving a clean and efficient reaction.

References

  • Total Synthesis. (2025, July 28). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]

  • CDN. Alloc Protecting Group Removal Protocol. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. Available from: [Link]

  • Ascensus Specialties. Tetrakis(triphenylphosphine) palladium (0). Available from: [Link]

  • Sci-Hub. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Available from: [Link]

  • Infoscience. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Available from: [Link]

  • ResearchGate. Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Available from: [Link]

  • UvA-DARE (Digital Academic Repository). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. Available from: [Link]

  • Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Available from: [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. Available from: [Link]

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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: Expanding the Peptidomimetic Toolkit with Constrained Amino Acids

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of peptide chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains.[1][2] The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[1][3] This methodology simplifies the purification process, as excess reagents and byproducts are easily removed by filtration and washing.[3] The synthesis cycle typically involves the deprotection of the Nα-amino group, followed by the coupling of the next protected amino acid, a process that is repeated until the desired sequence is assembled.[3][4]

The versatility of SPPS extends beyond the canonical 20 proteinogenic amino acids, allowing for the incorporation of non-natural or "unusual" amino acids to create peptidomimetics with enhanced therapeutic properties. These modifications can confer increased stability against enzymatic degradation, improved receptor affinity, and controlled conformational rigidity.[5] One such valuable building block is 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (Ac6c-Aoc) . The cyclohexane scaffold introduces a significant conformational constraint on the peptide backbone, which can be instrumental in drug design for stabilizing specific secondary structures like β-turns.

A key feature of Ac6c-Aoc is the allyloxycarbonyl (Alloc) protecting group on its α-amino group.[6] The Alloc group is orthogonal to the widely used Fmoc/tBu and Boc/Bzl protection schemes.[4][6] This orthogonality is crucial, as it allows for the selective removal of the Alloc group under mild conditions, typically using a palladium(0) catalyst, without affecting other acid-labile (e.g., Boc, tBu, Trt) or base-labile (Fmoc) protecting groups.[6][7][8] This unique property opens up avenues for on-resin modifications, such as side-chain to side-chain cyclization, branching, or the attachment of labels and other moieties at a specific position within the peptide sequence.[6][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Ac6c-Aoc in SPPS. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for its incorporation and selective deprotection, and offer insights into troubleshooting and data interpretation.

Scientific Integrity & Logic: The Rationale Behind the Protocol

The success of SPPS hinges on a robust and well-understood chemical strategy. The protocols detailed below are grounded in the principles of orthogonal protection and selective deprotection, ensuring a high-fidelity synthesis.

The Orthogonality of the Alloc Group

In the context of Fmoc-based SPPS, the Nα-amino groups are temporarily protected with the base-labile Fmoc group, while side-chain functional groups are protected with acid-labile groups (e.g., tBu, Boc, Trt).[4][11] The Alloc group introduces a third dimension of orthogonality. It is stable to the piperidine solutions used for Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for final cleavage and side-chain deprotection.[6][12] The selective cleavage of the Alloc group is achieved through a palladium(0)-catalyzed reaction.[6][7] A variety of palladium sources and scavengers can be employed for this purpose.[6]

Mechanism of Alloc Deprotection

The deprotection of the Alloc group is most commonly achieved via a palladium(0)-catalyzed allylic cleavage.[6] The process involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger. This regenerates the free amine and transfers the allyl group to the scavenger. The use of a scavenger is critical to prevent the re-allylation of the newly deprotected amine.[13] Phenylsilane (PhSiH₃) is a widely used and efficient scavenger for this purpose.[6][8]

Visualization of the SPPS Workflow

To visually represent the core processes, the following diagrams illustrate the general SPPS cycle and the specific steps involved in the incorporation and manipulation of the Ac6c-Aoc residue.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-Bound Peptide Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Steps (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing Steps (DMF) Coupling->Washing2 Washing2->Resin Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Alloc_Workflow cluster_incorporation Incorporation of Ac6c-Aoc cluster_deprotection Selective Alloc Deprotection & Modification Start Resin-Bound Peptide with free N-terminus Couple_Alloc Couple Ac6c-Aoc (Ac6c-Aoc, Activator) Start->Couple_Alloc Washing_A Washing Steps (DMF) Couple_Alloc->Washing_A Continue_SPPS Continue SPPS with Fmoc-amino acids Washing_A->Continue_SPPS Peptide_Alloc Fully Assembled Peptide with Ac6c(Alloc) residue Continue_SPPS->Peptide_Alloc Alloc_Deprotection Selective Alloc Removal (Pd(PPh₃)₄, Scavenger) Peptide_Alloc->Alloc_Deprotection Washing_B Washing Steps (DCM, DMF) Alloc_Deprotection->Washing_B OnResin_Mod On-Resin Modification (e.g., Cyclization, Labeling) Washing_B->OnResin_Mod

Caption: Workflow for the incorporation and selective deprotection of Ac6c-Aoc in SPPS.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Fmoc-Rink Amide MBHA resin100-200 mesh, 0.5-0.8 mmol/gStandard peptide synthesis suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard chemical suppliers
Dichloromethane (DCM)AnhydrousStandard chemical suppliers
PiperidineReagent gradeStandard chemical suppliers
1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (Ac6c-Aoc)>98% puritySpecialized chemical suppliers
Fmoc-protected amino acidsStandard side-chain protectionStandard peptide synthesis suppliers
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>99% purityStandard peptide synthesis suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard chemical suppliers
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)>98% purityStandard chemical suppliers
Phenylsilane (PhSiH₃)>97% purityStandard chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeStandard chemical suppliers
Triisopropylsilane (TIS)>98% purityStandard chemical suppliers
1,2-Ethanedithiol (EDT)>98% purityStandard chemical suppliers
Anisole>99% purityStandard chemical suppliers
Diethyl etherAnhydrousStandard chemical suppliers
Acetonitrile (ACN)HPLC gradeStandard chemical suppliers
WaterHPLC gradeStandard chemical suppliers

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Chain Elongation

This protocol outlines the standard cycle for adding an Fmoc-protected amino acid.

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10 minutes.[14]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.[14]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • To confirm complete coupling, perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates the absence of free primary amines.[14]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Incorporation of Ac6c-Aoc

This protocol is used in place of the standard coupling step (Protocol 1, Step 3) when incorporating the Ac6c-Aoc residue.

  • Deprotection: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed as described in Protocol 1, Step 2.

  • Ac6c-Aoc Coupling:

    • In a separate vial, dissolve Ac6c-Aoc (4 equivalents) and HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution to begin activation.

    • Immediately add the activated solution to the resin.

    • Agitate for 2-4 hours. Due to the potential for steric hindrance from the cyclohexane ring, a longer coupling time may be necessary.

    • Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.[14]

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Continuation: Proceed with the standard Fmoc-SPPS cycle (Protocol 1) for the subsequent amino acids.

Protocol 3: On-Resin Selective Deprotection of the Alloc Group

This protocol is performed after the full linear peptide has been assembled on the resin.

  • Resin Preparation: Wash the peptide-resin thoroughly with anhydrous DCM (5-7 times) to remove any residual DMF.

  • Deprotection Cocktail Preparation: In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), prepare the deprotection cocktail. For every 100 mg of resin, use:

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): ~0.1 equivalents relative to the Alloc-protected sites.

    • Phenylsilane (PhSiH₃): 20 equivalents.[15]

    • Anhydrous DCM: 2-3 mL.

    • Safety Note: Palladium catalysts and phenylsilane should be handled in a well-ventilated fume hood.

  • Deprotection Reaction:

    • Add the prepared deprotection cocktail to the resin.

    • Agitate the mixture at room temperature, protected from light, for 40-60 minutes.[6][15]

    • Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • If the reaction is incomplete, the treatment can be repeated with a fresh solution.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM (5-7 times).

    • Wash with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (3 times, 15 minutes each) to scavenge any residual palladium.[13]

    • Wash thoroughly with DMF (5-7 times) and then with DCM (3-5 times). The resin is now ready for on-resin modification (e.g., cyclization) or final cleavage.

Protocol 4: Final Cleavage and Deprotection

This protocol is used to cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Resin Preparation: After the final synthesis or modification step, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 30 minutes.[14]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A common general-purpose cocktail is Reagent K:

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)[14]

    • Safety Note: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.[14] Scavengers like EDT and thioanisole are necessary to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions.[16][17]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (typically 5-10 mL per gram of resin).[16]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

Data Presentation and Interpretation

Following synthesis and cleavage, the crude peptide must be analyzed for purity and identity.

Analytical Techniques
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for its purification.[18][19][20] Peptides are separated based on their hydrophobicity.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide, verifying its identity.[18][21]

Expected Analytical Results

The following table provides an example of expected analytical data for a hypothetical peptide synthesized using the described protocols.

AnalysisParameterExpected ResultInterpretation
RP-HPLC Purity>70% (Crude)A major peak corresponding to the target peptide with minor peaks from deletion sequences or side products.
Retention TimeVaries based on sequenceConsistent retention time across analytical and preparative runs.
LC-MS Molecular WeightCalculated [M+H]⁺Observed mass should match the theoretical mass of the desired peptide, confirming its identity.
Fragment Ions (MS/MS)N/A for routine analysisCan be used for de novo sequencing or confirming the amino acid sequence if necessary.[21]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Final Yield Inefficient Coupling: Steric hindrance of Ac6c-Aoc or other bulky amino acids.Extend coupling times; use a more potent coupling reagent (e.g., HATU, COMU); perform a double coupling.[22]
Incomplete Fmoc Deprotection: Aggregation of the peptide on the resin.Use chaotropic salts (e.g., KSCN) or a solvent like DMSO to disrupt aggregation; perform synthesis at an elevated temperature.[22]
Incomplete Cleavage: Insufficient cleavage time or inappropriate scavenger cocktail.Extend cleavage time to 4 hours; ensure the scavenger cocktail is appropriate for all sensitive residues in the peptide.[16][23]
Incomplete Alloc Deprotection Catalyst Inactivity: The Pd(PPh₃)₄ catalyst may have degraded due to exposure to air.Use fresh catalyst; ensure the reaction is performed under an inert atmosphere.
Insufficient Reagents: Not enough catalyst or scavenger for the amount of Alloc groups.Increase the equivalents of the palladium catalyst and scavenger. Repeat the deprotection step.
Presence of Side Products (+90 Da) Alkylation of Tyrosine: During TFA cleavage, the benzyl protecting group from Tyr(Bzl) can re-attach at a different position if not properly scavenged.Ensure the cleavage cocktail contains effective scavengers for benzyl cations, such as thioanisole or p-cresol.[16]
Presence of Side Products (+56 Da) t-Butylation of Tryptophan: The t-butyl cation from Boc or tBu protecting groups can alkylate the indole ring of Trp.Include TIS and EDT in the cleavage cocktail to effectively scavenge t-butyl cations.[24]

Conclusion

The incorporation of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid into peptide sequences via SPPS offers a powerful strategy for developing conformationally constrained peptidomimetics. The orthogonality of the Alloc protecting group provides a unique handle for selective on-resin modifications, significantly expanding the possibilities for creating complex and novel peptide architectures.[6] By understanding the underlying chemical principles and adhering to the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently and successfully utilize this versatile building block in their drug discovery and development efforts.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • 1209 – Allyl Ester Deprotection and On-Resin Cyclization. (n.d.). AAPPTec. Retrieved from [Link]

  • What is Solid-phase Peptide Synthesis? (2025, January 7). Powder Systems. Retrieved from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Chem-Space. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). PubMed. Retrieved from [Link]

  • Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. (2024, March 8). Royal Society of Chemistry. Retrieved from [Link]

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). Dovepress. Retrieved from [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (2025, June 30). PEPDOO. Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Springer. Retrieved from [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2024, December 13). ACS Publications. Retrieved from [Link]

  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (2025, March 17). ACS Publications. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Springer. Retrieved from [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019, November 28). Royal Society of Chemistry. Retrieved from [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved from [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Wiley Online Library. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. Retrieved from [Link]

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016, October 15). PubMed. Retrieved from [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022, March 29). MDPI. Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). PubMed. Retrieved from [Link]

  • Solid phase peptide synthesis (spps) solvent system. (n.d.). Google Patents.
  • SPPS | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • Overcoming SPSS Challenges: Common Problems and Solutions. (n.d.). Spires Online Tutors. Retrieved from [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PubMed. Retrieved from [Link]

Sources

Best coupling reagents for sterically hindered 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Alloc-1-aminocyclohexanecarboxylic Acid (Alloc-Ac6c-OH)

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The incorporation of α,α -disubstituted amino acids, such as 1-aminocyclohexanecarboxylic acid (Ac6c), into peptide backbones is a powerful strategy in drug development. Ac6c restricts the conformational freedom of the peptide, often inducing stable 310​ -helical structures that enhance target affinity and proteolytic stability[1]. Furthermore, the use of the Allyloxycarbonyl (Alloc) protecting group provides orthogonal cleavage conditions (typically requiring Pd(0) catalysis) relative to standard Fmoc or Boc strategies, enabling complex branching or cyclization workflows.

However, coupling Alloc-Ac6c-OH presents a severe synthetic bottleneck. The tetrasubstituted α -carbon, combined with the steric bulk of the cyclohexane ring, creates massive steric hindrance during the transition state of amide bond formation[2].

The Causality of Coupling Failure: Standard carbodiimide chemistry (e.g., DIC/HOBt) often fails with Ac6c because the bulky intermediate cannot easily undergo nucleophilic attack by the incoming amine. Furthermore, if the amine being coupled to is also hindered, the reaction kinetics slow down so drastically that side reactions dominate. Specifically, when using excess uronium-based reagents (like HBTU or HATU) with a slow-reacting amine, the unreacted amine can attack the uronium carbon instead of the activated ester, leading to irreversible guanidinylation and chain termination[3].

To overcome this, we must select reagents that either:

  • Generate an extremely reactive, yet compact, active intermediate (e.g., Acyl Fluorides).

  • Utilize highly efficient leaving groups (e.g., HOAt or Oxyma) without the risk of guanidinylation (e.g., Phosphonium salts).

Selection of Optimal Coupling Reagents

To build a self-validating and robust protocol, the choice of coupling reagent must be dictated by the specific steric environment of the nucleophile (the amine on the resin) and the electrophile (Alloc-Ac6c-OH).

  • TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate): The premier choice for coupling adjacent sterically hindered residues (e.g., Ac6c to Ac6c, or Ac6c to Aib). TFFH generates an acyl fluoride intermediate in situ[4]. Because the fluoride ion is exceptionally small, it minimizes steric clash during the nucleophilic attack, allowing the reaction to proceed where bulkier -OBt or -OAt esters fail[5][6].

  • PyAOP / PyBOP (Phosphonium Salts): Ideal when the resin-bound amine is sterically hindered. Unlike uronium salts, phosphonium reagents do not cause guanidinylation of the free amine, allowing for extended coupling times or the use of excess reagent to drive the reaction to completion[3][7].

  • HATU / COMU (Uronium/Aminium Salts): Highly effective when Alloc-Ac6c-OH is being coupled to an unhindered primary amine. The HOAt leaving group in HATU, or the Oxyma leaving group in COMU, provides superior reactivity compared to classical HOBt[5][8].

Quantitative Reagent Comparison
ReagentChemical ClassActive IntermediateGuanidinylation RiskEfficiency for Ac6cRecommended Use Case
TFFH FluoroformamidiniumAcyl FluorideLowExcellent Ac6c coupled to hindered amines (e.g., Aib, N-Me)[4][9].
PyAOP Phosphonium-OAt EsterNone HighFragment condensation; slow couplings requiring excess time[7].
HATU Uronium-OAt EsterHigh (if excess used)HighAc6c coupled to unhindered primary amines[3].
COMU Uronium-Oxyma EsterHigh (if excess used)HighSafer alternative to HATU; excellent for primary amines[5].
DIC/Oxyma Carbodiimide-Oxyma EsterNoneModerateAutomated SPPS with microwave assistance[3].

Mechanistic & Decision Workflows

To ensure synthetic integrity, the following diagrams illustrate the mechanistic pathways and the logical decision tree for coupling Alloc-Ac6c-OH.

Mechanism cluster_0 TFFH Activation (Preferred for high hindrance) cluster_1 HATU Activation (Standard) A Alloc-Ac6c-OH (Sterically Hindered) B1 Acyl Fluoride Intermediate A->B1 TFFH / DIPEA B2 OAt Active Ester Intermediate A->B2 HATU / DIPEA C1 Minimal Steric Clash Fast Nucleophilic Attack B1->C1 Amine D Amide Bond Formation (Peptide Product) C1->D C2 Moderate Steric Clash Slower Attack B2->C2 Amine C2->D

Mechanistic pathways of Alloc-Ac6c-OH activation via TFFH versus HATU.

DecisionTree Start Identify the Nucleophile (Resin-bound Amine) Cond1 Primary / Unhindered Amine (e.g., Gly, Ala, Lys) Start->Cond1 Cond2 Secondary / Hindered Amine (e.g., Ac6c, Aib, N-Me) Start->Cond2 Act1 Use HATU or COMU (Standard High-Efficiency Protocol) Cond1->Act1 Act2 Use TFFH (Acyl Fluoride) or PyAOP (Phosphonium) Cond2->Act2 Warn Avoid excess Uronium salts to prevent dead-end guanidinylation Act2->Warn

Decision matrix for selecting the optimal coupling reagent for Alloc-Ac6c-OH.

Experimental Protocols

The following protocols are designed as self-validating systems. Double coupling is mandated for all Ac6c incorporations to ensure near-quantitative yields[8].

Protocol A: Standard High-Efficiency Coupling (HATU/DIPEA)

Use Case: Coupling Alloc-Ac6c-OH to an unhindered primary amine on solid support.

Reagents:

  • Alloc-Ac6c-OH (4.0 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIPEA (8.0 equivalents)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected (e.g., Fmoc removal via 20% piperidine/DMF) and washed thoroughly with DMF (5 × 1 min) and NMP (3 × 1 min).

  • Pre-activation: In a clean, dry vial, dissolve Alloc-Ac6c-OH (4.0 eq) and HATU (3.9 eq) in a minimal volume of NMP (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (8.0 eq) to the vial. Self-Validation Check: The solution should turn a pale yellow color, indicating the formation of the active OAt ester. Allow pre-activation to proceed for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 60–90 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min).

  • Double Coupling: Repeat steps 2–5 using fresh reagents to drive the reaction to >99% completion[8].

  • Verification: Perform a Kaiser test (for primary amines). A negative result (yellow) indicates successful coupling.

Protocol B: In Situ Acyl Fluoride Generation (TFFH)

Use Case: Coupling Alloc-Ac6c-OH to a highly hindered amine (e.g., Aib, another Ac6c, or an N-methylated residue).

Reagents:

  • Alloc-Ac6c-OH (3.0 equivalents)

  • TFFH (3.0 equivalents)

  • DIPEA (6.0 equivalents)

  • Solvent: Anhydrous DCM/DMF (1:1)

Step-by-Step Methodology:

  • Resin Preparation: Wash the deprotected resin thoroughly with anhydrous DCM to remove traces of moisture, which can hydrolyze the sensitive acyl fluoride intermediate.

  • In Situ Activation: Dissolve Alloc-Ac6c-OH (3.0 eq) and TFFH (3.0 eq) in anhydrous DCM/DMF. Add DIPEA (6.0 eq).

  • Fluoride Formation: Allow the mixture to activate for 10–15 minutes at room temperature. Mechanistic Insight: TFFH converts the carboxylic acid directly to the acyl fluoride, releasing tetramethylurea as a byproduct[4][6].

  • Coupling: Add the activated acyl fluoride solution to the resin. Agitate at room temperature for 2 to 4 hours. Note: Acyl fluorides are highly resistant to premature hydrolysis and racemization, allowing for extended coupling times[9][10].

  • Washing & Repetition: Drain and wash the resin with DMF (5 × 1 min). A second coupling step is highly recommended for tetrasubstituted junctions.

  • Verification: Perform a Chloranil test (for secondary amines) or standard Kaiser test.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids Source: ResearchGate URL:[Link]

  • Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides Source: ResearchGate URL:[Link]

  • Synthesis and modification of dibenzylglycine derivatives via the Suzuki-Miyaura cross-coupling reaction Source: PubMed (NIH) URL:[Link]

  • Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Source: ResearchGate URL:[Link]

  • Amide bond formation by using amino acid fluorides Source: Semantic Scholar URL:[Link]

Sources

Incorporating 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid into cyclic peptides

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application guide for incorporating the sterically hindered, conformationally restrictive building block Alloc-Ac6c-OH into cyclic peptides.

Scientific Rationale & Introduction

Cyclic peptides represent a privileged modality in modern drug discovery, offering enhanced metabolic stability, membrane permeability, and target affinity compared to their linear counterparts[1]. However, achieving the precise macrocyclic geometry required for optimal target engagement often necessitates the introduction of conformational constraints.

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (Alloc-Ac6c-OH) is a highly specialized building block that serves a dual purpose in advanced Solid-Phase Peptide Synthesis (SPPS):

  • Conformational Restriction: The 1-aminocyclohexanecarboxylic acid (Ac6c) core is a Cα,α-disubstituted amino acid. The steric bulk of the cyclohexane ring severely restricts the backbone Ramachandran dihedral angles, strongly inducing rigid β-turns and 3_10/α-helical conformations[2][3].

  • Orthogonal Deprotection: The allyloxycarbonyl (Alloc) protecting group is completely orthogonal to standard Fmoc and Boc chemistry[4]. It can be selectively removed on-resin using mild palladium(0) catalysis, enabling regioselective modifications such as side-chain-to-head or head-to-tail cyclizations without prematurely cleaving the peptide from the resin[4].

Mechanistic Insights: Conformational and Chemical Causality

Why does Ac6c induce rigid turns? In standard amino acids, the α-carbon is monosubstituted, allowing significant rotational freedom. In Ac6c, the Cα↔Cα cyclization forms a cyclohexane ring, creating severe steric clashes if the peptide backbone attempts to adopt an extended conformation[3]. Consequently, the accessible conformational space is restricted strictly to the helical/turn region (φ ≈ ±55°, ψ ≈ ±30°)[1][3]. This pre-organization drastically reduces the entropic penalty of macrocyclization, significantly increasing cyclization yields and target binding affinity[1].

Why use Alloc over Fmoc for the cyclization point? During the synthesis of complex cyclic topologies, the N-terminal amine (or a specific side-chain amine) must remain protected while the rest of the sequence is elongated via standard Fmoc/tBu chemistry. If Fmoc were used at the cyclization point, it would be prematurely removed during the standard 20% piperidine deprotection cycles. The Alloc group is completely stable to both basic (piperidine) and highly acidic (TFA) conditions[4]. It is selectively cleaved via a Tsuji-Trost reaction: Pd(0) coordinates to the allyl moiety, forming a π-allyl palladium complex and a carbamic acid intermediate. A scavenger (e.g., phenylsilane) intercepts the allyl group, and the carbamic acid spontaneously decarboxylates to reveal the free amine[4].

Quantitative Data Summaries

Table 1: Conformational Parameters of Ac6c vs. Standard Amino Acids

Amino Acid Type Cα Substitution Preferred Ramachandran Angles (φ, ψ) Secondary Structure Propensity
L-Alanine Monosubstituted Highly variable Flexible (α-helix, β-sheet)
Aib Cα,α-dimethyl ±55°, ±30° 3_10/α-helix

| Ac6c | Cα,α-cyclohexyl | ±55°, ±30° | Rigid β-turn / 3_10-helix [3] |

Table 2: Orthogonal Protecting Group Matrix for SPPS

Protecting Group Cleavage Condition Stability Role in Cyclic SPPS
Fmoc 20% Piperidine in DMF Stable to TFA, Pd(0) Iterative chain elongation
Boc / tBu 95% TFA Stable to Piperidine, Pd(0) Global side-chain protection

| Alloc | Pd(PPh3)4, PhSiH3 | Stable to Piperidine, TFA | Regioselective cyclization point [4] |

Experimental Protocols

Protocol 1: Coupling of Alloc-Ac6c-OH (Sterically Hindered)

Due to the quaternary nature of the α-carbon, Ac6c is highly sterically hindered and resists standard room-temperature coupling[5][6].

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve Alloc-Ac6c-OH (5 equiv. relative to resin loading) and HATU (4.9 equiv.) in a minimal volume of DMF/NMP (7:1 v/v)[7].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 10 equiv.) to the activation mixture. Stir for 1 minute to generate the active ester.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assistance (Preferred): Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C (30 W) for 10-15 minutes[7]. (Alternative: If microwave is unavailable, heat conventionally at 50°C for 2 hours, and perform a double coupling[5][8]).

  • Washing: Wash the resin thoroughly with DMF (5 × 2 min) and DCM (5 × 2 min)[7].

Protocol 2: On-Resin Alloc Deprotection

This step must be performed under anhydrous and anaerobic conditions to prevent oxidation of the Pd(0) catalyst[4].

  • Preparation: Swell the resin in anhydrous DCM. Purge the reaction vessel with Argon or Nitrogen for 5 minutes.

  • Scavenger Addition: Add phenylsilane (PhSiH3, 20-25 equiv.) to the resin suspended in minimal anhydrous DCM.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1-0.2 equiv.) dissolved in a small volume of anhydrous DCM.

  • Reaction: Agitate the mixture gently under Argon at room temperature for 30 minutes. The solution will typically turn dark yellow/brown.

  • Washing: Drain the reactor and wash the resin sequentially with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF, and DCM (3 × 2 min each).

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

Once the Alloc group (and an orthogonal ester like Allyl on the target carboxylic acid) is removed, the peptide is cyclized[4].

  • Activation: Add PyBOP (3 equiv.) and HOBt (3 equiv.) dissolved in DMF to the resin.

  • Base Addition: Add DIPEA (6 equiv.).

  • Cyclization: Agitate the resin at room temperature for 12-24 hours. Monitor reaction completion via a Kaiser test (a negative result indicates no free primary amines remain).

  • Cleavage: Wash the resin with DCM and dry. Cleave the cyclic peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2.5 hours[5][7].

Workflow and Mechanistic Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Elongation Fmoc SPPS Elongation (Standard AAs) Resin->Elongation Ac6c_Coupling Alloc-Ac6c-OH Coupling (HATU, Microwave, 75°C) Elongation->Ac6c_Coupling Alloc_Deprotect Alloc Deprotection (Pd(PPh3)4, PhSiH3) Ac6c_Coupling->Alloc_Deprotect Cyclization On-Resin Cyclization (Lactam Formation) Alloc_Deprotect->Cyclization Cleavage TFA Cleavage & Global Deprotection Cyclization->Cleavage

Orthogonal SPPS workflow for synthesizing cyclic peptides using Alloc-Ac6c-OH.

Alloc_Mechanism Start Alloc-Peptide-Resin Pd_Complex Pd(0) Coordination (Tsuji-Trost Reaction) Start->Pd_Complex Pi_Allyl π-Allyl-Pd Complex + Carbamic Acid Pd_Complex->Pi_Allyl Scavenger Scavenger Interception (PhSiH3) Pi_Allyl->Scavenger Allyl transfer Decarboxylation Decarboxylation (-CO2) Pi_Allyl->Decarboxylation Spontaneous Product Free Amine-Peptide-Resin Decarboxylation->Product

Mechanistic pathway of Pd(0)-catalyzed Alloc deprotection on-resin.

References

  • Paul, P. K. C., et al. (1986). "Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid." Journal of the American Chemical Society. 2

  • Zanuy, D., et al. (2007). "Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design." National Institutes of Health. 3

  • Thieriet, N., et al. (2016). "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis." National Institutes of Health. 4

  • White, C. J., & Yudin, A. K. (2020). "Strategies for Fine-Tuning the Conformations of Cyclic Peptides." Chemical Reviews. 1

  • Nakahara, K., et al. (2022). "Helix-Stabilized Cell-Penetrating Peptides for Delivery of Antisense Morpholino Oligomers." Bioconjugate Chemistry. 5

  • Ambaye, N. D., et al. (2016). "Fluorescent Ion Efflux Screening Assay for Determining Membrane-Active Peptides." Connect Science Australia. 7

  • Lucchese, M., et al. (2015). "Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH)." MedChemComm (RSC Publishing). 6

Sources

Application Note: Strategic Deployment of Alloc-Protected Unnatural Amino Acids in Small Molecule & Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of unnatural amino acids (uAAs) is a foundational strategy in modern drug discovery, utilized to enhance proteolytic stability, tune pharmacokinetics, and access novel chemical space in peptidomimetics, macrocycles, and targeted protein degraders (PROTACs)1[1]. As molecular complexity increases, the need for robust, orthogonal protecting group strategies becomes critical.

The allyloxycarbonyl (Alloc) protecting group serves as a premier choice for masking the amines of uAAs 2[2]. Because the Alloc group is completely stable to both the acidic conditions (e.g., Trifluoroacetic acid) used for Boc removal and the basic conditions (e.g., Piperidine) used for Fmoc removal, it allows chemists to selectively unmask specific uAA side chains at late stages of synthesis 3[3]. This orthogonality is indispensable for on-resin cyclization, site-specific conjugation of fluorophores, and the synthesis of branched antibody-drug conjugate (ADC) linkers 4[4].

Mechanistic Foundations of Alloc Deprotection

The removal of the Alloc group does not rely on acid-base chemistry; rather, it is driven by the palladium(0)-catalyzed Tsuji-Trost allylation mechanism 5[5].

Causality of the Catalytic Cycle:

  • Coordination: The reaction begins with the equilibrium coordination of the allyl moiety to a Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ).

  • Oxidative Addition: The catalyst inserts into the allylic C-O bond, forming a highly reactive π -allyl palladium complex and irreversibly releasing CO2​ gas. This gas evolution drives the reaction forward.

  • Nucleophilic Attack: A nucleophilic scavenger (e.g., phenylsilane or morpholine) attacks the π -allyl complex. This step liberates the free amine of the uAA and regenerates the active Pd(0) catalyst via reductive elimination .

TsujiTrost AllocAmine Alloc-Protected uAA PdCoord Pd(0) Coordination (Equilibrium) AllocAmine->PdCoord PiAllyl π-Allyl Palladium Complex + CO2 Release PdCoord->PiAllyl Oxidative Addition Nucleophile Nucleophilic Attack (e.g., Phenylsilane) PiAllyl->Nucleophile FreeAmine Free Amine Product Nucleophile->FreeAmine Amine Release RegenPd Pd(0) Regeneration Nucleophile->RegenPd Reductive Elimination RegenPd->PdCoord Catalytic Cycle

Figure 1: Tsuji-Trost catalytic mechanism for Alloc deprotection.

Workflow Integration: Solid-Phase and Solution-Phase Synergies

In Solid-Phase Peptide Synthesis (SPPS), Alloc-protected uAAs (such as Alloc-Lys or Alloc-Dap) are strategically placed at positions intended for subsequent functionalization 6[6]. Once the linear sequence is assembled using standard Fmoc/Boc chemistry, the Alloc group is selectively removed. This unmasks a primary amine that can be reacted with an activated carboxylic acid (for macrolactamization) or an electrophilic warhead, all while the molecule remains securely anchored to the solid support 7[7].

OrthogonalStrategy Start Peptide/Small Molecule Scaffold Fmoc Fmoc-Protected Amine (Base Labile) Start->Fmoc Boc Boc-Protected Amine (Acid Labile) Start->Boc Alloc Alloc-Protected uAA (Pd(0) Labile) Start->Alloc DeprotFmoc Piperidine / DMF (Removes Fmoc) Fmoc->DeprotFmoc DeprotBoc TFA / DCM (Removes Boc) Boc->DeprotBoc DeprotAlloc Pd(PPh3)4 / PhSiH3 (Removes Alloc) Alloc->DeprotAlloc Elongation Peptide Elongation DeprotFmoc->Elongation Modification Site-Specific Modification (Cyclization / Conjugation) DeprotAlloc->Modification GlobalCleavage Global Deprotection & Resin Cleavage DeprotBoc->GlobalCleavage Elongation->Alloc Modification->Boc

Figure 2: Orthogonal protection strategy workflow utilizing Fmoc, Boc, and Alloc groups.

Quantitative Profiling of Protecting Group Orthogonality

To design successful syntheses, researchers must leverage the distinct cleavage conditions of various protecting groups. The table below summarizes the quantitative and qualitative stability profiles of common amine protecting groups used alongside Alloc 8[8].

Protecting GroupPrimary Cleavage ReagentCleavage MechanismStability ProfileOrthogonality
Alloc Pd(PPh3​)4​ , PhSiH3​ Tsuji-Trost ( Pd0 catalysis)Highly stable to strong acids and bases.Orthogonal to Fmoc, Boc, Cbz, Teoc.
Fmoc 20% Piperidine in DMFBase-catalyzed β -eliminationStable to acids; labile to primary/secondary amines.Orthogonal to Boc, Alloc, Cbz.
Boc 50% TFA in DCMAcid-catalyzed solvolysisStable to bases and nucleophiles.Orthogonal to Fmoc, Alloc.
Cbz (Z) H2​ , Pd/C or liquid HFHydrogenolysis or strong acidStable to mild acids/bases.Orthogonal to Fmoc, Alloc.
Teoc TBAF (Fluoride ions)Fluoride-induced β -eliminationStable to acids, bases, and Pd0 .Orthogonal to Fmoc, Boc, Alloc.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific causality-driven steps and in-process quality control checkpoints to ensure high-fidelity execution.

Protocol A: On-Resin Palladium-Catalyzed Alloc Deprotection

This protocol is optimized for the selective deprotection of an Alloc-uAA on a solid support prior to global cleavage 5[5].

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.1 - 0.35 eq)

  • Phenylsilane ( PhSiH3​ ) (10 - 20 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium diethyldithiocarbamate (0.5% w/v in DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound resin in anhydrous DCM for 20 minutes.

    • Causality: Proper swelling exposes the internal bead core, ensuring uniform reagent access. Anhydrous DCM is strictly required because trace moisture or oxygen will rapidly oxidize the active Pd0 to inactive PdII .

  • Scavenger Addition: Add PhSiH3​ (20 eq) to the reaction vessel and agitate for 2 minutes.

    • Causality: Pre-saturating the resin with the scavenger ensures that the transient π -allyl intermediate is immediately trapped upon formation, preventing irreversible allylation of the newly freed amine.

  • Catalyst Addition: Dissolve Pd(PPh3​)4​ (0.35 eq) in a minimum volume of anhydrous DCM and add to the vessel. Protect the vessel from light and agitate at room temperature for 30–60 minutes.

  • Palladium Chelation Wash (Critical): Drain the reaction mixture. Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 mins).

    • Causality: Pd0 tends to precipitate as "palladium black" inside the resin matrix, which poisons future coupling steps. Diethyldithiocarbamate strongly chelates palladium, washing it away and restoring the resin from a dark brown color to its original pale yellow.

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser (Ninhydrin) test on a few beads. A deep blue color confirms the successful generation of the primary amine. If the beads remain clear/yellow, repeat steps 2-4.

Protocol B: Solution-Phase Deprotection & In Situ Transprotection

In solution-phase synthesis, highly polar free amines generated from uAAs can be notoriously difficult to isolate. A "transprotection" strategy directly converts the Alloc group to a Boc group in one pot, bypassing the free amine isolation 9[9].

Reagents:

  • Pd(PPh3​)4​ (0.05 eq)

  • Tributyltin hydride ( Bu3​SnH ) or PhSiH3​ (2.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.5 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve the Alloc-protected uAA and Boc2​O in degassed DCM under an argon atmosphere.

    • Causality: Degassing removes dissolved oxygen, preserving the catalytic lifespan of the palladium complex.

  • Reaction Initiation: Add the nucleophilic scavenger ( Bu3​SnH ), followed immediately by the Pd(PPh3​)4​ catalyst. Stir at room temperature.

    • Causality: As the Alloc group is cleaved, the transient free amine immediately reacts with the excess Boc2​O . This traps the uAA as a lipophilic Boc-protected intermediate, which is highly stable and easily purified by standard silica gel chromatography 9[9].

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS after 30 minutes. TLC can be misleading for highly polar uAAs, whereas LC-MS provides definitive mass confirmation of the [M−Alloc+Boc] mass shift .

  • Workup: Concentrate the mixture in vacuo and purify via flash column chromatography.

Sources

Troubleshooting & Optimization

Improving coupling efficiency of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly modified, sterically hindered peptides. This guide is specifically engineered to address the distinct chemical challenges of incorporating 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (commonly referred to as Alloc-Ach-OH or Alloc-Ac6c-OH) during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is the coupling efficiency of Alloc-Ach-OH so exceptionally poor using standard DIC/HOBt protocols?

The Causality: Alloc-Ach-OH is an α,α -dialkyl amino acid. The presence of the bulky cyclohexane ring directly on the α -carbon creates extreme steric hindrance, a phenomenon known as the gem-dialkyl effect. This spatial bulk severely restricts the trajectory required for the resin-bound nucleophilic amine to attack the activated carbonyl of the incoming amino acid[1]. Furthermore, standard coupling reagents like DIC/HOBt or HBTU generate bulky active esters (e.g., OBt esters). The combined steric clash between the cyclohexane ring, the Alloc protecting group, and the bulky OBt leaving group raises the transition state energy so high that the coupling reaction stalls, leading to truncated sequences or unreacted amines[2].

Q2: What is the most effective activation strategy for this specific molecule?

The Causality: To overcome the steric barrier of α,α -dialkyl amino acids, you must reduce the size of the activated intermediate and increase its electrophilicity. The gold standard for this is the Acid Fluoride method [3]. Unlike bulky OBt or OAt esters, the fluorine atom is highly electronegative (creating a highly reactive carbonyl) but possesses a very small van der Waals radius (similar to oxygen). This allows the nucleophile to bypass the steric bulk of the cyclohexane ring. Acid fluorides can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or pre-formed using DAST[4]. If acid fluorides are not viable, highly reactive uronium salts like HATU or COMU paired with Microwave-Assisted SPPS (MW-SPPS) are the next best alternatives[1].

Q3: How do I safely remove the Alloc protecting group without cleaving my peptide from the resin?

The Causality: The allyloxycarbonyl (Alloc) group is completely orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) chemistries. It cannot be removed by piperidine or TFA. Instead, it requires a transition-metal-catalyzed Tsuji-Trost reaction. By introducing a Palladium(0) catalyst (typically Pd(PPh3​)4​ ), the metal undergoes oxidative addition into the allyl-oxygen bond, forming a reactive π -allyl palladium complex and releasing the carbamate (which spontaneously decarboxylates to yield the free amine)[5]. Because this reaction is an equilibrium, a nucleophilic scavenger like phenylsilane ( PhSiH3​ ) or morpholine must be present to irreversibly accept the allyl group and regenerate the Pd(0) catalyst[6].

Part 2: Visualizing the Workflows

G Start Stalled Coupling of Alloc-Ach-OH Check1 Are you using standard DIC/HOBt or HBTU? Start->Check1 Action1 Switch to high-reactivity reagents (HATU, COMU) Check1->Action1 Yes Check2 Is the sequence highly aggregation-prone? Check1->Check2 No Action1->Check2 Action2 Apply Microwave Heating (75°C - 90°C) Check2->Action2 Yes Check3 Still failing due to extreme steric clash? Check2->Check3 No Action2->Check3 Action3 Generate Acid Fluoride (via TFFH or DAST) Check3->Action3 Yes Success Successful Amide Bond Formation Check3->Success No Action3->Success

Figure 1: Decision tree for troubleshooting the coupling of sterically hindered α,α-dialkyl amino acids.

Mechanism N1 Resin-Peptide-NH-Alloc N2 Pd(0) Catalyst Oxidative Addition N1->N2 N3 π-Allyl Palladium Complex + Carbamate Anion N2->N3 N4 Decarboxylation (-CO2) N3->N4 N6 PhSiH3 (Scavenger) Accepts Allyl Group N3->N6 Allyl transfer N5 Resin-Peptide-NH2 (Free Amine) N4->N5 N6->N2 Regenerates Pd(0)

Figure 2: Mechanistic pathway of orthogonal Alloc deprotection using Pd(0) and Phenylsilane.

Part 3: Quantitative Data & Optimization

To demonstrate the causality of reagent selection, the following table summarizes the expected coupling efficiencies of Alloc-Ach-OH onto a standard resin-bound aliphatic amine (e.g., Leu-resin) under various conditions.

Coupling StrategyReagents UsedTemp / TimeExpected EfficiencyMechanistic Rationale
Standard Uronium HBTU / DIPEA25°C / 60 min< 15%Bulky OBt ester cannot bypass the cyclohexane ring.
High-Reactivity HATU / DIPEA25°C / 120 min40 - 50%HOAt leaving group provides neighboring group assistance, but sterics remain a barrier.
Microwave-Assisted HATU / DIPEA75°C / 15 min75 - 85%Thermal energy overcomes the high activation energy barrier of the hindered transition state[1].
Acid Fluoride (Optimal) TFFH / DIPEA75°C / 15 min> 95% Small, highly polarized C-F bond eliminates steric clash, allowing rapid nucleophilic attack[3].

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Coupling of Alloc-Ach-OH via Acid Fluoride

This protocol utilizes TFFH to generate the acid fluoride in situ, providing the highest coupling efficiency for α,α -dialkyl amino acids.

Reagents Required:

  • Alloc-Ach-OH (5.0 equivalents relative to resin loading)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 5.0 eq)

  • DIPEA (N,N-Diisopropylethylamine, 10.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected (free N-terminal amine) and washed thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Activation: In a clean, dry vial, dissolve Alloc-Ach-OH (5.0 eq) and TFFH (5.0 eq) in a minimum volume of anhydrous DMF (typically 0.1 M concentration).

  • Base Addition: Add DIPEA (10.0 eq) to the vial. The solution may slightly change color. Allow 2 minutes for in situ acid fluoride generation.

  • Coupling: Transfer the activated mixture to the resin reaction vessel.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes (ensure stirring or bubbling is active).

  • Washing & Validation: Drain the reaction vessel. Wash the resin with DMF (4 × 5 mL) and DCM (4 × 5 mL). Perform a Kaiser Test; a negative result (yellow) indicates complete coupling. If positive (blue), repeat steps 2-5 for a double coupling.

Protocol B: Orthogonal Alloc Deprotection

This protocol selectively removes the Alloc group using Palladium catalysis, leaving Fmoc, Boc, and tBu groups intact[5][6].

Reagents Required:

  • Pd(PPh3​)4​ (Tetrakis(triphenylphosphine)palladium(0), 0.1 - 0.25 eq)

  • Phenylsilane ( PhSiH3​ , 10 - 24 eq)

  • Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure:

  • Preparation: Wash the resin thoroughly with anhydrous DCM (5 × 5 mL) to remove any traces of DMF, which can coordinate with and poison the Palladium catalyst.

  • Scavenger Addition: Swell the resin in a solution of Phenylsilane (approx. 0.50 M to 0.75 M) in DCM. Allow it to sit for 2 minutes[6].

  • Catalyst Addition: In a strictly anhydrous environment (preferably under Argon or Nitrogen), dissolve Pd(PPh3​)4​ in DCM to create a 0.03 M solution. Add this to the reaction vessel.

  • Reaction: Agitate the mixture at 35°C for 5 to 15 minutes (microwave assistance can be used to maintain 35°C)[6]. Note: Do not exceed 40°C to prevent catalyst degradation.

  • Washing (Critical): Drain the vessel. Wash extensively to remove Palladium byproducts:

    • DCM (3 × 5 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 mL) - This removes residual Pd trapped in the resin matrix.

    • DMF (3 × 5 mL)

  • Validation: Perform a Kaiser test. A positive result (dark blue) confirms the successful unmasking of the free amine.

References

  • Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. CEM Corporation Application Note. Available at:[Link]

  • Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization (Alternative Source). AWS / CEM. Available at:[Link]

  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. ResearchGate. Available at:[Link]

  • An Automatic Solid-Phase Synthesis of Peptaibols. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Complex Polyfluoride Additives in Fmoc-Amino Acid Fluoride Coupling Processes. Enhanced Reactivity and Avoidance of Stereomutation. Organic Letters (ACS Publications). Available at:[Link]

  • Acid Halides (Houben-Weyl Methods of Organic Chemistry). Thieme Connect. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Alloc Deprotection in Hindered Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic & Resolution Center for complex deprotection workflows. This guide is engineered for drug development professionals and synthetic chemists facing incomplete allyloxycarbonyl (Alloc) removal on conformationally restricted, sterically hindered cyclohexanecarboxylic acid derivatives.

Diagnostic Overview: The Causality of Incomplete Deprotection

Alloc deprotection relies on a delicate catalytic cycle driven by Palladium(0) [2]. When applying this chemistry to cyclohexanecarboxylic acid derivatives—particularly 1,1-disubstituted or cis-1,4-disubstituted scaffolds—the three-dimensional bulk of the cyclohexane chair conformation introduces severe steric penalties.

The bulky triphenylphosphine ligands of the standard Pd(PPh₃)₄ catalyst (cone angle = 145°) struggle to access the sterically encumbered allylic C-O bond. This kinetic bottleneck prolongs the lifetime of the sensitive Pd(0) species in solution, increasing its vulnerability to oxidation (catalyst poisoning) before the oxidative addition step can even occur [2]. Furthermore, if the allyl scavenger is inefficient, the localized concentration of the reactive π -allyl-Pd(II) complex leads to back-allylation of the newly liberated nucleophile [1].

Mechanistic Pathway & Failure Points

Mechanism Substrate Alloc-Cyclohexane Substrate PdCoord Pd(0) Coordination (Steric Clashing Zone) Substrate->PdCoord OxAdd Oxidative Addition (Rate-Limiting Step) PdCoord->OxAdd Slow for axial substituents PiAllyl π-Allyl-Pd(II) Complex + Decarboxylation OxAdd->PiAllyl Scavenge Allyl Transfer to Scavenger (Prevents Back-Alkylation) PiAllyl->Scavenge + Scavenger Product Free Cyclohexane Derivative PiAllyl->Product -CO2 Scavenge->PdCoord Regenerated Pd(0)

Catalytic cycle of Alloc deprotection highlighting steric bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 40-50% conversion, and the solution turns black. Why? A1: The black precipitate is "Palladium Black" (inactive elemental Pd or oxidized Pd(II) aggregates). Because the oxidative addition into your hindered cyclohexane substrate is kinetically slow, the Pd(0) catalyst remains exposed to trace oxygen or solvent impurities for too long, leading to degradation[3]. Resolution: Switch to a freshly opened bottle of Pd(PPh₃)₄, rigorously degas your solvents (Argon sparging for 15 mins), and consider using microwave irradiation (50 °C) to accelerate the oxidative addition step before the catalyst dies [3].

Q2: LC-MS shows a dominant byproduct with a +40 Da mass shift. What is this? A2: A +40 Da mass shift indicates allyl back-alkylation. The Alloc group was successfully cleaved, but the resulting π -allyl cation was transferred to your newly deprotected amine/alcohol instead of the scavenger [1]. Resolution: Your scavenger is either too sterically hindered or not nucleophilic enough. Transition from morpholine to a highly efficient hydride donor like Phenylsilane (PhSiH₃) or Dimethylamine-borane complex (Me₂NH·BH₃) [1].

Q3: Are there alternative catalysts if Pd(PPh₃)₄ continues to fail? A3: Yes. If the extreme air-sensitivity and steric bulk of Pd(PPh₃)₄ are insurmountable, recent protocols demonstrate that the air-stable Pd(PPh₃)₂Cl₂ catalyst, paired with Meldrum's acid and triethylsilane (TES-H), provides excellent conversions even for hindered substrates [3]. Alternatively, for entirely metal-free deprotection, an I₂/H₂O protocol in PolarClean/EtOAc can induce Alloc removal via iodocyclization [5].

Quantitative Scavenger & Catalyst Analysis

To optimize the reaction, selecting the correct scavenger-catalyst pair is critical. The table below synthesizes empirical data for hindered substrates.

Table 1: Scavenger and Catalyst Matrix for Hindered Substrates

Scavenger / ReagentCatalyst SystemEquivalentsBack-Allylation RiskEfficacy on Hindered Scaffolds
MorpholinePd(PPh₃)₄10-20 eqHigh (+40 Da adducts)Poor (Slow allyl transfer)
Phenylsilane (PhSiH₃)Pd(PPh₃)₄10-24 eqLowExcellent (Hydride donor)
Me₂NH·BH₃Pd(PPh₃)₄6-10 eqVery LowExcellent (Quantitative)
Meldrum's Acid + TES-HPd(PPh₃)₂Cl₂5 eq / 5 eqNoneHigh (Air-stable alternative)
Iodine / H₂ONone (Metal-Free)7.5 - 50 eqNoneModerate (Requires 40-60 °C)

Troubleshooting Logic Workflow

TroubleshootingLogic Start Incomplete Alloc Deprotection Detected via LC-MS Q1 Is the reaction mixture turning black quickly? Start->Q1 A1 Catalyst Degradation (Pd Black). Use fresh Pd(0) and degas solvents. Q1->A1 Yes Q2 Is a +40 Da mass adduct present? Q1->Q2 No A2 Back-allylation occurring. Switch scavenger to Me2NH·BH3 or PhSiH3. Q2->A2 Yes Q3 Is starting material remaining untouched? Q2->Q3 No A3 Steric hindrance blocking oxidative addition. Apply microwave heating (50°C). Q3->A3 Yes

Decision tree for diagnosing and resolving incomplete Alloc deprotection.

Self-Validating Experimental Protocol

This protocol utilizes Phenylsilane (PhSiH₃) due to its superior performance as a hydride donor, combined with a self-validating checkpoint system to ensure catalyst integrity before committing the valuable cyclohexane substrate [2], [4].

Protocol: Microwave-Assisted Alloc Deprotection of Hindered Cyclohexanes

Materials:

  • Substrate: Alloc-protected cyclohexanecarboxylic acid derivative (1.0 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.25 eq)

  • Scavenger: Phenylsilane[PhSiH₃] (20 eq)

  • Solvent: Anhydrous Dichloromethane (DCM), rigorously degassed.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DCM with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to Pd(II), killing the catalytic cycle before it begins.

  • Catalyst Validation Checkpoint (Critical): In an Argon-flushed vial, dissolve Pd(PPh₃)₄ (0.1 eq) in 2 mL of degassed DCM.

    • Self-Validation: The solution must be bright, clear yellow. If the solution is brown, cloudy, or contains black particulates, the catalyst has degraded. Do not proceed. Discard and obtain a fresh batch of catalyst.

  • Scavenger Addition: Add PhSiH₃ (20 eq) to the yellow catalyst solution. Stir for 2 minutes.

  • Substrate Introduction: Dissolve the Alloc-protected cyclohexane substrate (1.0 eq) in 1 mL of degassed DCM and add it dropwise to the reaction mixture.

  • Reaction Execution: Seal the vial under Argon. If the substrate is known to be highly hindered (e.g., an axial Alloc group on the cyclohexane chair), place the vial in a microwave reactor set to 50 °C for 20 minutes [3]. Otherwise, stir at room temperature for 1 hour.

  • In-Process Analytical Control: At the end of the reaction time, withdraw a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation: Look for the disappearance of the Starting Material mass. Confirm the Product mass. Scan for Product + 40 Da. If +40 Da is present, increase PhSiH₃ to 30 eq in future runs.

  • Workup: Quench the reaction by concentrating the mixture under reduced pressure. Purify the crude residue via flash column chromatography or reverse-phase HPLC to remove the silane byproducts and triphenylphosphine oxide.

References

  • BenchChem - Technical Support Center: Scavengers for Alloc Deprotection from Secondary Amines.1

  • Total Synthesis - Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. 2

  • The Journal of Organic Chemistry (ACS Publications) - Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. 3

  • University of California, Irvine (Nowick Laboratory) - Standard practices for Fmoc-based solid-phase peptide synthesis. 4

  • Organic Letters (ACS Publications) - Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.5

Sources

Minimizing side reactions during 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid activation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the activation and coupling of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (Alloc-Ac6c-OH).

Because Ac6c is a highly sterically hindered α,α -dialkyl amino acid, its activation is notoriously sluggish. This kinetic bottleneck allows competing side reactions to dominate if the chemistry is not precisely controlled. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: The Causality of Ac6c Coupling Failures (Core Principles)

The cyclohexane ring of Ac6c restricts the conformational freedom of the peptide backbone (locking ϕ and ψ angles). While this is excellent for inducing stable β -turns or 310​ -helices in the final peptide, the gem-dialkyl effect severely shields the C-terminal carboxylic acid during activation[1].

When standard coupling reagents (e.g., DIC/HOBt) are used, the formation of the active ester is slow, and the subsequent nucleophilic attack by the resin-bound amine is even slower. This delay leads to three primary side reactions:

  • Guanidinylation (Chain Termination): If uronium salts like HATU are used without pre-activation, the unreacted N-terminal amine of the growing peptide will attack the coupling reagent itself.

  • Active Ester Hydrolysis: Prolonged reaction times allow trace moisture to hydrolyze the activated intermediate back to the free acid.

  • N-Allylation during Deprotection: While the Alloc group is stable during activation, its subsequent removal via Pd(0) catalysis generates a reactive allyl cation that can alkylate the newly freed amine if not properly scavenged[2].

Part 2: Troubleshooting FAQs

Q1: My coupling yield for Alloc-Ac6c-OH is extremely low (<20%), and extending the reaction time doesn't help. What is going wrong? A: You are likely experiencing a kinetic stall due to steric clash between the bulky Ac6c active ester and the incoming amine. Extending the time only increases the hydrolysis of your active ester. Solution: Switch from standard carbodiimides to Acid Fluoride activation (using TFFH or cyanuric fluoride) or use Microwave-Assisted SPPS (MW-SPPS) with HATU/HOAt[3]. Acid fluorides are exceptionally small and highly reactive, allowing them to bypass the steric bulk of the cyclohexane ring[4].

Q2: LC-MS analysis of my crude peptide shows a major truncated byproduct with a mass shift of +98 Da. What is this? A: This is the classic signature of guanidinylation . You likely added HATU, base, and Alloc-Ac6c-OH directly to the resin simultaneously. Because Ac6c activates slowly, the highly reactive HATU uronium species was attacked by the free N-terminal amine of your peptide chain, forming a dead-end tetramethylguanidinium adduct (+98 Da)[5]. Solution: Always pre-activate Alloc-Ac6c-OH for 3–5 minutes in a separate vial before adding it to the resin.

Q3: I successfully coupled Alloc-Ac6c-OH, but after removing the Alloc group, I see a +40 Da mass shift. How do I prevent this? A: The +40 Da shift indicates N-allylation . During the Tsuji-Trost Pd(0) cleavage of the Alloc group, an allyl cation is generated. If your scavenger is inefficient, this cation reacts with the newly exposed Ac6c amine[2]. Solution: Use a highly efficient nucleophilic scavenger cocktail, such as Phenylsilane (PhSiH 3​ ) or Dimethylamine-borane (Me 2​ NH·BH 3​ ), which act as hard nucleophiles/hydride donors to trap the allyl cation immediately[6].

Part 3: Mechanistic Visualizations

Guanidinylation Amine Free N-terminal Amine (Resin-bound) Reagents Alloc-Ac6c-OH + HATU + Base Amine->Reagents SideReaction Guanidinylation (+98 Da) Chain Termination! Amine->SideReaction Direct attack on HATU (If not pre-activated) SlowAct Slow Activation (Due to Ac6c Sterics) Reagents->SlowAct ActiveEster Alloc-Ac6c-OAt (Active Ester) SlowAct->ActiveEster Pre-activation (3 min) Success Desired Peptide Bond (Slow Step) ActiveEster->Success Coupling

Fig 1: Competing pathways during Alloc-Ac6c-OH activation with uronium reagents.

Workflow Start Alloc-Ac6c-OH Coupling Check Select Activation Strategy Start->Check Standard DIC/HOBt (Room Temp) High Risk of Failure Check->Standard Avoid Uronium HATU/HOAt + TMP (Requires Pre-activation) Check->Uronium AcidFluoride TFFH (Acid Fluoride) Gold Standard for Ac6c Check->AcidFluoride Microwave Microwave Irradiation (75°C, 10-15 min) Uronium->Microwave AcidFluoride->Microwave Success High-Yield, Pure Peptide Microwave->Success

Fig 2: Decision tree for optimizing the activation of sterically hindered Ac6c.

Part 4: Data Presentation & Strategy Comparison

Activation StrategyReagentsReaction TimeRisk of GuanidinylationEfficacy for Ac6c
Standard Carbodiimide DIC / Oxyma Pure2–4 hoursNoneLow (Steric stall)
Uronium (In situ) HATU / DIPEA1–2 hoursHigh Moderate
Uronium (Pre-activated) HATU / TMP1 hourLowGood
Acid Fluoride TFFH / DIPEA30–45 minsNoneExcellent
Microwave-Assisted HATU or TFFH10 mins (75°C)LowOptimal [3]

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps.

Protocol A: Acid Fluoride Activation via TFFH (Recommended)

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the Alloc-Ac6c-F intermediate in situ. The fluorine atom is small enough to avoid steric clash with the cyclohexane ring, making it ideal for α,α -dialkyl amino acids[4].

  • Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF for 20 minutes.

  • Reagent Mixing: In a separate dry vial, dissolve Alloc-Ac6c-OH (0.4 mmol, 4 eq) and TFFH (0.4 mmol, 4 eq) in 2 mL of anhydrous DMF.

  • In Situ Activation: Add DIPEA (0.8 mmol, 8 eq) to the vial. Stir for exactly 5 minutes at room temperature. Validation Check: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Transfer the activated mixture to the resin.

  • Reaction: Agitate at room temperature for 60 minutes, or apply microwave irradiation (75°C, 15 Watts) for 10 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless bead indicates successful coupling. A blue bead indicates incomplete coupling; repeat steps 2-6.

Protocol B: Optimized Alloc Deprotection (Zero N-Allylation)

This protocol utilizes a highly efficient scavenger system to prevent the +40 Da N-allylation side reaction[7].

  • Preparation: Swell the Alloc-Ac6c-peptide-resin in anhydrous DCM for 30 minutes. Purge the reaction vessel with Argon.

  • Scavenger Addition: Add Phenylsilane (PhSiH 3​ , 20 eq) directly to the resin in a minimal volume of DCM.

  • Catalyst Addition: Dissolve Pd(PPh 3​ ) 4​ (0.2 eq) in anhydrous DCM and add to the resin.

  • Reaction: Agitate under Argon in the dark for 30 minutes.

  • Washing (Critical Step): Drain and wash the resin sequentially to remove palladium byproducts:

    • DCM (3 × 3 mL)

    • 0.5% DIPEA in DMF (3 × 3 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 3 mL) [Removes residual Pd]

    • DMF (5 × 3 mL)

  • Validation: Cleave a micro-scale sample (1 mg resin) using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the complete disappearance of the Alloc mass and the absence of the +40 Da allyl adduct.

References

  • Santagada, V., Fiorino, F., Perissutti, E., & Caliendo, G. (2001). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Tetrahedron Letters, 42(31), 5171-5173. Available at:[Link]

  • ACS Publications. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. (2008). Synthesis and Utilization of Chiral α-Methylated α-Amino Acids with a Carboxyalkyl Side Chain in the Design of Novel Grb2-SH2 Peptide Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available at:[Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Alloc Removal in Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the allyloxycarbonyl (Alloc) protecting group, particularly when synthesizing complex peptides harboring unnatural amino acids. While the Tsuji-Trost deallylation is a staple in solid-phase peptide synthesis (SPPS) and solution-phase chemistry, unnatural amino acids introduce unique steric and electronic environments that perturb standard catalytic cycles.

This guide provides field-proven insights to optimize palladium loading, select appropriate scavengers, and troubleshoot common failure modes. We do not just provide steps; we explain the chemical causality behind them so you can adapt these principles to your specific molecular scaffolds.

Mechanistic Grounding: The Tsuji-Trost Catalytic Cycle

Before adjusting equivalents or swapping reagents, one must understand the causality of the reaction. Alloc deprotection is initiated by the coordination of a Pd(0) species to the allyl moiety, followed by oxidative addition and decarboxylation to yield a π -allyl-Pd(II) complex and the free amine. To regenerate the active Pd(0) catalyst and prevent the newly freed amine from undergoing undesired N-allylation, an allyl scavenger (a nucleophile or hydride donor) must intercept the π -allyl-Pd(II) intermediate[1].

CatalyticCycle A Alloc-Protected Amino Acid B Pd(0) Catalyst A->B Oxidative Addition C π-Allyl-Pd(II) Complex + Free Amine B->C Decarboxylation (-CO2) D Scavenger (e.g., PhSiH3) C->D Interception E Regenerated Pd(0) + Allyl-Scavenger D->E Reductive Elimination E->B Cycle

Mechanism of Pd-catalyzed Alloc deprotection and the role of the scavenger in catalyst regeneration.

Frequently Asked Questions: Core Optimization Principles

Q: Why can't I just use the standard 10–20 mol% Pd(PPh3​)4​ loading for all unnatural amino acids? A: Unnatural amino acids often feature bulky side chains (e.g., N-methylated residues, constrained cyclics) or sensitive functional groups. High Pd loading increases the risk of transition metal entrapment within the peptide matrix and promotes off-target side reactions. Conversely, low loading in sterically hindered environments leads to stalled catalytic cycles. Recent advancements demonstrate that optimizing the scavenger system—such as using Meldrum's acid with triethylsilane—allows for reduced catalyst loading (as low as 2 mol%) while maintaining high conversion rates and eliminating N-allylated byproducts[2].

Q: How do I choose the right scavenger for sensitive substrates? A: The choice of scavenger dictates the reaction's success and directly impacts the required catalyst loading:

  • Morpholine: A classic secondary amine scavenger. However, it is basic. If your unnatural amino acid is base-sensitive or prone to epimerization, morpholine can lead to degradation or the isolation of the product as a trimorpholine salt[3].

  • Phenylsilane ( PhSiH3​ ): A non-basic hydride donor. It is highly effective for neutral conditions, minimizing the epimerization of labile stereocenters (e.g., during the synthesis of thiamyxin precursors)[4].

  • Meldrum's Acid / Triethylsilane (TES-H): A modern, highly efficient scavenger cocktail that prevents N-allylation and buffers the reaction, making it compatible with acid-sensitive resins (e.g., CTC resin) and allowing the use of air-stable Pd(II) precatalysts[5].

Quantitative Data: Scavenger and Catalyst Loading Comparison
Scavenger SystemBasicityOptimal Catalyst LoadingRisk of N-AllylationCompatibility with Labile Unnatural AAs
Morpholine (10 eq)Basic10 mol% Pd(PPh3​)4​ ModerateLow (Risk of epimerization/salt formation)[3]
Phenylsilane (10 eq)Neutral5–10 mol% Pd(PPh3​)4​ LowHigh (Preserves stereocenters)[4]
Meldrum's Acid / TES-H (3 eq)Mildly Acidic2 mol% Pd(PPh3​)2​Cl2​ Very LowHigh (Compatible with automated SPPS)[2]

Troubleshooting Guide

Issue 1: Incomplete Alloc Removal or Reaction Stalling

  • Symptoms: LC-MS shows a mixture of starting material and product after 2 hours.

  • Root Cause: Catalyst poisoning or oxidation. Pd(PPh3​)4​ is notoriously air-sensitive; oxidized Pd(II) species cannot initiate the cycle. Furthermore, bulky unnatural amino acids slow down the oxidative addition step.

  • Solution: Verify catalyst integrity. If the Pd(PPh3​)4​ is not bright yellow (e.g., brown or orange), it has oxidized. Switch to an air-stable precatalyst like Pd(PPh3​)2​Cl2​ in combination with a reducing scavenger (like TES-H). This generates Pd(0) in situ and maintains robust catalytic activity even with lower loadings[2].

Issue 2: Formation of N-Allylated Byproducts

  • Symptoms: Mass spectrometry reveals a +40 Da adduct corresponding to the allylated unnatural amino acid.

  • Root Cause: The deprotected amine is acting as a nucleophile and attacking the π -allyl-Pd(II) complex faster than the intended scavenger. This is common when using sterically hindered or weak scavengers.

  • Solution: Switch to a more reactive hydride donor like PhSiH3​ or the Meldrum's acid/TES-H system, which irreversibly consumes the allyl species without competing with the substrate[5].

Issue 3: Epimerization of the Unnatural Amino Acid

  • Symptoms: HPLC shows a closely eluting twin peak (diastereomer) post-deprotection.

  • Root Cause: Basic scavengers (like morpholine) can abstract the alpha-proton of sensitive unnatural amino acids (e.g., D-amino acids or heavily substituted derivatives) during the prolonged reaction times required for hindered substrates.

  • Solution: Strictly avoid basic scavengers. Utilize PhSiH3​ in a neutral solvent system (e.g., DCM or THF) to ensure the deprotection proceeds without altering the stereocenter[4].

Troubleshooting Start Issue: Incomplete Alloc Removal CheckCat Check Pd Catalyst Status Start->CheckCat Fresh Switch to Air-Stable Pd(PPh3)2Cl2 CheckCat->Fresh Catalyst Oxidized (Brown/Orange) Steric Evaluate Steric Hindrance CheckCat->Steric Catalyst Active (Yellow) Increase Increase Temp & Use TES-H Steric->Increase Bulky Unnatural Amino Acid

Troubleshooting logic for incomplete Alloc removal in sterically hindered unnatural amino acids.

Self-Validating Experimental Protocol: Optimized Alloc Deprotection for SPPS

This protocol utilizes an air-stable Pd(II) source and a neutral scavenger system to ensure high fidelity for unnatural amino acids, eliminating the need for a glovebox while preventing N-allylation[5].

Materials:

  • Resin-bound Alloc-protected unnatural peptide (0.1 mmol scale).

  • Catalyst: Pd(PPh3​)2​Cl2​ (0.02 equivalents, 2 mol%).

  • Scavenger System: Meldrum's acid (3.0 eq), Triethylsilane (TES-H) (3.0 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in DMF.

Step-by-Step Methodology:

  • Preparation of Scavenger Cocktail: In a dry vial, dissolve Meldrum's acid (3.0 eq) in a minimal volume of DMF. Add DIPEA (3.0 eq) followed by TES-H (3.0 eq).

    • Causality: DIPEA buffers the acidity of Meldrum's acid to prevent premature cleavage from acid-sensitive resins like CTC, while TES-H acts as the terminal hydride donor to seamlessly regenerate the catalyst[2].

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 15 minutes, then drain.

  • Catalyst Activation: Dissolve Pd(PPh3​)2​Cl2​ (2 mol%) in DMF. Add this solution directly to the resin.

  • Reaction Execution: Immediately add the scavenger cocktail to the resin suspension. Agitate gently under ambient conditions at room temperature for 15–30 minutes.

    • Validation Check: The solution should turn from yellow to a dark amber/brown as the active Pd(0) species is generated in situ and cycles through the reaction.

  • Washing and Palladium Scavenging: Drain the reaction mixture. Wash the resin with DMF (3x), followed by a wash with 0.5% sodium diethyldithiocarbamate in DMF to strip residual chelated palladium from the peptide matrix. Finally, wash with DCM (3x).

  • Verification: Cleave a micro-aliquot of the resin and analyze via LC-MS to confirm the disappearance of the Alloc mass (-84 Da) and the absolute absence of N-allylation (+40 Da).

References

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism - Total Synthesis. 1

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - The Journal of Organic Chemistry (ACS). 2

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives - PMC (NIH). 3

  • Total Synthesis of Thiamyxins A–C and Thiamyxin E, a Potent Class of RNA‐Virus‐Inhibiting (Cyclo)depsipeptides - Angewandte Chemie. 4

Sources

Solving solubility issues of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid in DMF and DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility bottlenecks during peptide synthesis and drug development. One notoriously difficult building block is 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (often referred to as Alloc-Ach-OH or Alloc-1-aminocyclohexanecarboxylic acid).

Despite the use of powerful polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), this compound frequently crashes out as a fine crystalline powder or forms a stubborn, unworkable gel. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does this specific Alloc-protected cyclic amino acid precipitate or form a gel in DMF/DMSO? A: The insolubility is driven by a combination of high lattice energy and intermolecular hydrogen bonding. The geminal substitution on the rigid cyclohexane ring (an amine and a carboxylic acid on the same carbon) restricts conformational flexibility via the Thorpe-Ingold effect. This rigidity forces the molecules into a highly ordered crystal lattice. Furthermore, the free carboxylic acid (-COOH) and the Alloc-protected amine (-NH-) engage in strong intermolecular hydrogen bonding, forming stable dimers or polymeric networks. While DMF and DMSO are excellent hydrogen-bond acceptors, they are poor donors; if the lattice energy of the H-bonded dimer exceeds the solvation energy, the compound remains insoluble.

Q2: How does water content in my solvents affect the solubility of this compound? A: DMF and DMSO are highly hygroscopic. Even trace amounts of absorbed atmospheric moisture act as a potent anti-solvent for the highly hydrophobic cyclohexane moiety. Water drives the hydrophobic effect, forcing the non-polar rings to aggregate and crash out of solution. Ensuring your solvents are strictly anhydrous is the critical first step in troubleshooting[1].

Q3: What is the most effective chemical method to achieve complete dissolution? A: Base-assisted ionization is the most reliable method. By adding 1.0 to 1.2 molar equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the free carboxylic acid. The resulting carboxylate anion can no longer act as a hydrogen-bond donor, instantly shattering the intermolecular dimer network. The newly formed salt is highly polar and exponentially more soluble in DMF/DMSO.

Q4: If my downstream chemistry cannot tolerate a base, can I use heat or sonication? Is the Alloc group safe? A: Yes. The Allyloxycarbonyl (Alloc) protecting group is highly stable to mild heating (up to 50–60°C) and sonication. Applying thermal and kinetic energy disrupts the crystal lattice, allowing the solvent molecules to penetrate and solvate the monomers. However, be aware that this achieves kinetic solubility; the compound may recrystallize if the solution cools back to room temperature.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various solubilization strategies based on empirical laboratory data.

Solubilization MethodMechanism of ActionTypical Solubility LimitProsCons
Neat DMF/DMSO (RT) Standard thermodynamic solvation< 10 mg/mLNo additives requiredVery low solubility; prone to gelation
Anhydrous Heating (45°C) + Sonication Kinetic disruption of crystal lattice~ 25–50 mg/mLMaintains neutral pH; no chemical additivesMay spontaneously precipitate upon cooling
Co-solvent System (10% DCM in DMF) Disruption of hydrophobic packing~ 50–100 mg/mLAvoids salt formationDCM volatility; not ideal for microwave-assisted SPPS[2]
Base Addition (1.2 eq DIPEA) Deprotonation to soluble carboxylate salt> 200 mg/mLHighly reliable; forms a permanently stable solutionIntroduces an organic base (may affect sensitive couplings)

Part 3: Experimental Protocols

Every protocol utilized in your workflow must be a self-validating system to ensure reproducibility. Choose the protocol that best fits your downstream synthetic requirements.

Protocol A: Base-Assisted Solubilization (Recommended for SPPS)

Use this method when pre-activating the amino acid for standard solid-phase peptide synthesis (SPPS), as coupling reagents (e.g., HATU, PyBOP) typically require a base anyway.

  • Preparation: Weigh the required mass of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid into a dry, inert glass vial.

  • Initial Solvation: Add 80% of your target volume of strictly anhydrous DMF or DMSO. The mixture will likely appear as a cloudy suspension.

  • Ionization: Add 1.2 molar equivalents of anhydrous DIPEA directly to the suspension.

  • Agitation: Vortex vigorously for 60 seconds. You will observe a rapid phase transition from a cloudy suspension to a completely clear liquid as the carboxylate salt forms.

  • Volume Adjustment: Add the remaining 20% of the solvent to reach your final desired concentration.

  • Self-Validation Check: Allow the solution to sit undisturbed at room temperature for 30 minutes. If the solution remains crystal clear with no Tyndall effect (scattering of light), stable thermodynamic solubility has been achieved.

Protocol B: Thermal-Kinetic Solubilization (Base-Free)

Use this method if your subsequent reaction is strictly pH-sensitive or if you are forming an acid chloride/active ester where base is contraindicated.

  • Moisture Prevention: Remove the compound from cold storage and allow the sealed vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation[1].

  • Solvent Addition: Weigh the compound into a tightly sealed vial and add the full volume of freshly dispensed, anhydrous DMF or DMSO (stored over 3Å molecular sieves).

  • Thermal Disruption: Place the sealed vial in an ultrasonic water bath pre-heated to 45°C.

  • Sonication: Sonicate for 15–20 minutes. The kinetic energy will break the hydrogen-bonded dimers.

  • Self-Validation Check: Inspect the vial against a dark background. If clear, use the solution immediately while it is still warm. Do not store this solution long-term, as thermodynamic equilibrium will eventually favor recrystallization.

Part 4: Solubilization Workflow Visualization

Follow this logical decision tree to systematically resolve solubility issues without compromising your compound.

G Start Alloc-Ach-OH in DMF/DMSO (Insoluble/Cloudy) CheckWater Is solvent strictly anhydrous? Start->CheckWater DrySolvent Use fresh anhydrous solvent (Stored over 3Å sieves) CheckWater->DrySolvent No CheckBase Can downstream chemistry tolerate organic base? CheckWater->CheckBase Yes DrySolvent->CheckBase AddBase Add 1.0 - 1.2 eq DIPEA (Forms soluble carboxylate salt) CheckBase->AddBase Yes HeatSon Heat to 45°C & Sonicate (Kinetic disruption) CheckBase->HeatSon No Success Clear, Solubilized Peptide Building Block AddBase->Success CheckClear Is solution clear? HeatSon->CheckClear AddCosolvent Add 5-10% DCM or 0.1M LiCl chaotrope CheckClear->AddCosolvent No CheckClear->Success Yes AddCosolvent->Success

Caption: Diagnostic workflow for troubleshooting Alloc-Ach-OH solubility in polar aprotic solvents.

References

  • Denton, E. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Aloc-Protected Cyclohexanecarboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals facing stereochemical integrity issues when coupling sterically hindered, unnatural amino acids—specifically, Aloc-protected chiral amino-cyclohexanecarboxylic acids (e.g., Aloc-ACHC).

The Core Challenge: Causality of Racemization

Coupling an Aloc-protected cyclohexanecarboxylic acid presents a dual challenge: extreme steric hindrance and susceptibility to epimerization .

While the allyloxycarbonyl (Aloc) group is a urethane protecting group—which inherently suppresses the classic oxazolone-mediated racemization pathway compared to acyl groups—the bulky cyclohexane ring dramatically reduces the rate of nucleophilic attack by the incoming peptide amine.

The Causality Loop:

  • Steric Clash: The cyclohexane ring shields the activated carboxylate, reducing the amidation rate.

  • Prolonged Active Ester Lifespan: Because amidation is slow, the highly reactive ester intermediate persists in the reaction mixture for an extended period.

  • Base-Catalyzed Enolization: If standard basic conditions (e.g., DIPEA) are used, the prolonged exposure allows the base to abstract the α -proton. The resulting planar enolate reprotonates non-stereospecifically, leading to direct racemization[1][2].

To solve this, we must either remove the base entirely or use a weaker base that cannot easily abstract the α -proton, thereby outcompeting the enolization pathway with the amidation pathway[3][4].

Mechanistic Visualization

Mechanism A Aloc-ACHC (Chiral Amino Acid) B Activation (DIC or HATU) A->B C Active Ester Intermediate B->C D Nucleophilic Attack (Peptide Amine) C->D Fast Coupling F Base-Catalyzed Enolization C->F Slow / Excess Base G Oxazolone Formation C->G Steric Hindrance E Desired Peptide (Retention of Chirality) D->E H Racemized Intermediate F->H G->H I Epimeric Peptide (Loss of Chirality) H->I

Mechanistic pathways of Aloc-ACHC activation: Desired amidation vs. base-catalyzed racemization.

Quantitative Data: Reagent Selection

Selecting the right coupling chemistry is the most critical variable. The data below summarizes the expected performance of various coupling systems when applied to highly hindered cyclohexanecarboxylic acid derivatives.

Coupling ReagentAdditiveBasePre-activation TimeRelative Amidation RateEpimerization Risk
DIC Oxyma Pure None < 1 min Moderate Low (< 2%)
DICHOBtNone5 minsSlowLow-Medium (2-5%)
HATUNoneDIPEA2 minsFastHigh (> 15%)
HATU None 2,4,6-Collidine < 1 min Fast Medium (3-8%)

Note: , providing an acidic/neutral environment that strongly suppresses racemization during carbodiimide coupling[1][3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include a built-in validation step (Marfey's analysis) to quantify stereochemical fidelity.

Protocol A: The DIC / Oxyma Pure Method (Recommended)

This method relies on a neutral pH environment to completely bypass base-catalyzed enolization[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain thoroughly.

  • Reagent Preparation: In a clean vial, dissolve 4.0 equivalents of Aloc-ACHC and 4.0 equivalents of Oxyma Pure in minimal DMF (to achieve a concentration of ~0.2 M).

  • Activation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial.

  • Critical Timing: Allow pre-activation for no more than 60 seconds . Prolonged pre-activation of hindered amino acids increases the risk of side reactions[3].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. (Do not use microwave heating, as thermal energy accelerates enolization).

  • Validation (Self-Correction Step): Cleave a 1 mg micro-aliquot of the resin. Derivatize the crude product with Marfey's Reagent (FDAA) and analyze via LC-MS to confirm the D-epimer is < 2% before proceeding to the next synthesis step.

Protocol B: The HATU / Collidine Method (For Extreme Hindrance)

If Protocol A yields incomplete coupling due to severe steric clash, uronium salts (HATU) provide stronger activation. Substituting DIPEA with 2,4,6-collidine mitigates the basicity[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3.0 equivalents of Aloc-ACHC and 2.9 equivalents of HATU in DMF. (Note: HATU is kept slightly sub-stoichiometric to prevent guanidinylation of the N-terminus).

  • Base Addition: Add 6.0 equivalents of 2,4,6-collidine.

  • Immediate Transfer: Transfer the mixture to the resin immediately (0 seconds pre-activation).

  • Coupling: Agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. If positive, repeat the coupling using Protocol A to cap remaining unreacted amines without risking further racemization of the already-coupled product.

Troubleshooting Workflow

Workflow Start Coupling Aloc-ACHC Check Is Racemization > 5%? (via LC-MS/Marfey's) Start->Check Opt1 Switch to DIC / Oxyma (Neutral conditions) Check->Opt1 Yes Success Proceed to Deprotection Check->Success No Opt2 Switch to HATU / Collidine (Weaker base) Opt1->Opt2 If DIC fails Opt3 Reduce Pre-activation (< 1 min) Opt1->Opt3 Opt2->Check Re-evaluate Opt3->Check Re-evaluate

Troubleshooting workflow for minimizing epimerization during sterically hindered coupling.

Frequently Asked Questions (FAQs)

Q: I am observing a +98 Da adduct on my mass spec after coupling Aloc-ACHC with HATU. What happened? A: This is tetramethylguanidinium capping. Because the cyclohexane ring makes the Aloc-ACHC active ester slow to react, the free N-terminus of your resin-bound peptide attacked the HATU reagent directly instead. To fix this, ensure your Aloc-ACHC is fully dissolved and in a slight molar excess over HATU (e.g., 3.0 eq AA to 2.9 eq HATU).

Q: Can I use microwave-assisted SPPS to force the coupling to completion? A: It is highly discouraged for this specific residue. While microwave heating accelerates amidation, it disproportionately accelerates base-catalyzed enolization and oxazolone formation in sterically hindered systems. If you must use heat, strictly use the DIC/Oxyma Pure system (no base) and do not exceed 50°C.

Q: Why did my Aloc group prematurely cleave during the Fmoc deprotection of the subsequent residue? A: The Aloc group is generally orthogonal to the standard 20% piperidine used for Fmoc removal. However, if your piperidine or DMF is contaminated with trace transition metals (especially Palladium), unwanted Tsuji-Trost allyl transfer can occur. Ensure you are using peptide-synthesis grade solvents.

Q: Is there an alternative to direct coupling if racemization remains stubbornly high? A: Yes. You can synthesize a dipeptide building block in solution phase (e.g., Aloc-ACHC-Gly-OH), purify the desired diastereomer via preparative HPLC, and then couple the dipeptide to the resin. This shifts the difficult coupling off the solid support and guarantees stereochemical purity.

References

  • Hongtide. "Solid-phase peptide synthesis introduction-Technical Articals-News." Hongtide. Available at:[Link][1]

  • RSC Publishing. "Amide bond formation: beyond the dilemma between activation and racemisation." Chemical Science, 2020. Available at:[Link][4]

  • ACS Publications. "Direct Amidation of Carboxylic Acids with Nitroarenes." The Journal of Organic Chemistry, 2019. Available at:[Link][5]

  • Wiley-VCH. "Protection Reactions." Wiley-VCH. Available at:[Link][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alloc vs. Fmoc Protection for 1-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve toward more complex, metabolically stable architectures, the incorporation of highly sterically hindered, unnatural amino acids has become a critical design strategy. 1-Aminocyclohexanecarboxylic acid (Achc) —an α,α -disubstituted alicyclic amino acid—is heavily utilized in peptidomimetics to constrain peptide backbones and induce specific secondary structures[1].

However, the massive steric bulk of the cyclohexane ring directly adjacent to the α -amine severely impedes standard Solid-Phase Peptide Synthesis (SPPS) kinetics. Choosing the correct orthogonal protecting group strategy—typically Fmoc (Fluorenylmethyloxycarbonyl) or Alloc (Allyloxycarbonyl) —is paramount for successful elongation and cyclization. This guide objectively compares the mechanistic performance, coupling efficiencies, and deprotection dynamics of Fmoc vs. Alloc protection for Achc derivatives, providing field-proven, self-validating protocols.

Mechanistic Overview & Causality

The fundamental challenge with Achc is steric shielding. The bulky cyclohexane ring restricts the conformational flexibility of the peptide backbone, which physically blocks incoming reagents from accessing the α -amine or the carbamate linkage[1].

Fmoc Protection: Base-Induced E1cb Elimination

Fmoc-Achc-OH (CAS 162648-54-6) is the standard building block for linear elongation[2]. Fmoc cleavage proceeds via an E1cb mechanism : a secondary amine (typically 20% piperidine) abstracts the acidic proton at the 9-position of the fluorene ring, generating a stabilized anion that eliminates to form dibenzofulvene (DBF) and CO2​ [3].

  • The Steric Challenge: While the proton abstraction occurs far from the Achc α -carbon, the subsequent decarboxylation and the initial coupling of Fmoc-Achc-OH to the growing chain are heavily sterically hindered. Standard 5-minute coupling/deprotection cycles often result in deletion sequences. To overcome this, highly reactive uronium coupling reagents like HATU combined with HOAt are strictly required to force the acylation[4].

Alloc Protection: Pd(0)-Catalyzed π -Allyl Transfer

The Alloc group provides true orthogonality to both Fmoc and Boc strategies, making it indispensable for synthesizing cyclic peptides or branched peptidomimetics[5]. Alloc cleavage relies on transition-metal catalysis : Pd(PPh3​)4​ oxidatively adds to the allyl carbamate to form a π -allyl palladium complex, releasing CO2​ and the free amine. A nucleophilic scavenger, such as phenylsilane ( PhSiH3​ ), acts as a hydride donor to intercept the π -allyl complex, preventing the re-allylation of the newly freed amine[6].

  • The Steric Advantage: Because the initial oxidative addition occurs at the peripheral allyl moiety rather than the sterically congested α -carbon, Alloc deprotection remains highly efficient even on heavily hindered residues like Achc[7].

Comparative Performance Data

The following table summarizes the operational and kinetic differences between Fmoc and Alloc protection for Achc derivatives.

ParameterFmoc-Achc ProtectionAlloc-Achc Protection
Cleavage Reagent 20% Piperidine in DMF Pd(PPh3​)4​ (0.25 eq) + PhSiH3​ (24 eq)
Cleavage Mechanism Base-induced E1cb eliminationPd(0)-catalyzed π -allyl complex formation
Orthogonality Labile to base; stable to TFA and Pd(0)Labile to Pd(0); stable to TFA and Piperidine
Impact of Achc Steric Bulk Slows coupling/deprotection; requires extended timesMinimal impact on peripheral allyl cleavage
Typical Byproducts Dibenzofulvene (DBF) adductsPropylene, silane byproducts
Primary Application Routine linear peptide elongationOrthogonal side-chain/cyclic peptide synthesis

Orthogonal SPPS Workflow

When synthesizing complex cyclic peptidomimetics containing Achc, Fmoc and Alloc are often used in tandem. The workflow below illustrates the logical progression of selective deprotection.

SPPS_Workflow Resin Peptidyl-Resin (Contains Fmoc & Alloc) Fmoc_Deprot Fmoc Deprotection 20% Piperidine / DMF Resin->Fmoc_Deprot Step 1: Base Cleavage Fmoc_Elongation Sterically Hindered Coupling Fmoc-Achc-OH + HATU Fmoc_Deprot->Fmoc_Elongation Free a-amine Alloc_Deprot Alloc Deprotection Pd(PPh3)4 / Phenylsilane Fmoc_Elongation->Alloc_Deprot Step 2: Pd(0) Cleavage Cyclization On-Resin Cyclization (Lactam Formation) Alloc_Deprot->Cyclization Free side-chain/amine Cleavage Global Cleavage TFA / Scavengers Cyclization->Cleavage Final Step

Figure 1: Orthogonal SPPS workflow utilizing Fmoc and Alloc deprotection strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes integrated Quality Control (QC) checkpoints to verify reaction completion before proceeding, preventing the propagation of deletion sequences caused by Achc's steric hindrance.

Protocol 1: Coupling and Deprotection of Fmoc-Achc-OH

Due to the α,α -disubstitution, standard DIC/Oxyma coupling is insufficient. We utilize HATU/DIPEA to generate a highly reactive 7-azabenzotriazole active ester[4].

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of amine-functionalized resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Achc-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (significantly longer than the standard 30 mins due to steric bulk).

  • Validation Check 1 (Coupling): Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates successful coupling. If blue, repeat Step 3.

  • Fmoc Deprotection: Wash resin with DMF (3x). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to ensure complete decarboxylation[3].

  • Validation Check 2 (Deprotection): Perform a Kaiser test. A deep blue color confirms the successful liberation of the Achc α -amine.

Protocol 2: On-Resin Alloc Deprotection

This protocol utilizes Pd(PPh3​)4​ and phenylsilane. Phenylsilane is chosen over morpholine because it is a superior hydride donor, rapidly quenching the π -allyl complex and preventing N-allylation side reactions[5].

Step-by-Step Methodology:

  • Preparation: Wash the Alloc-protected peptidyl-resin thoroughly with dry DCM (5x) to remove all traces of DMF, which can coordinate with and deactivate the Pd catalyst.

  • Reagent Assembly: Under an inert atmosphere (or freshly prepared), dissolve 0.025 mmol (0.25 eq) of Pd(PPh3​)4​ and 2.4 mmol (24 eq) of phenylsilane in 2 mL of dry DCM[5].

  • Cleavage: Add the bright yellow catalyst solution to the resin. Agitate in the dark at room temperature for 30 minutes[7].

  • Repeat: Drain the reactor and repeat Step 3 with a freshly prepared catalyst solution to guarantee 100% conversion.

  • Palladium Scavenging: Wash the resin with DCM (3x). To remove trapped palladium residues that can interfere with subsequent cyclizations, wash the resin with a 0.02 M solution of sodium diethyldithiocarbamate in DMF (3 x 15 mins)[5]. Wash with DMF (5x) and DCM (5x).

  • Validation Check (Micro-cleavage): Cleave a 1 mg aliquot of resin using 95% TFA / 2.5% H2​O / 2.5% TIPS for 1 hour. Analyze via LC-MS to confirm the complete disappearance of the Alloc-protected mass (+84 Da)[5].

References

  • Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Peptide Synthesis Blog.[Link]

  • Springer, J. A combinatorial approach towards pharmaceutically relevant cyclic peptides. UvA-DARE (Digital Academic Repository).[Link]

  • Muramatsu, W., et al. Organocatalytic Activation of Inert Hydrosilane for Peptide Bond Formation. Organic Letters, ACS Publications.[Link]

  • ResearchGate. A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support.[Link]

Sources

Strategic Orthogonal Protection: A Comparative Guide to Utilizing 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex peptide engineering, 1-aminocyclohexanecarboxylic acid (Ac6c) is a highly valued Cα,α-dialkylated unnatural amino acid. Its rigid cyclohexane ring severely restricts the backbone Ramachandran angles (φ, ψ), making it a powerful inducer of β-turns and 310​ -helical nanostructures [5, 6]. However, the same gem-dialkyl steric bulk that provides conformational stability makes Ac6c notoriously difficult to couple and manipulate during solid-phase peptide synthesis (SPPS).

To overcome these synthetic bottlenecks, the amine is frequently protected as 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (Alloc-Ac6c-OH) . The allyloxycarbonyl (Alloc) group provides a highly specific, mild, and orthogonal protection strategy [1, 2]. This guide objectively compares the Alloc strategy against alternative protecting groups and details the self-validating experimental protocols required to successfully incorporate and orthogonally deprotect Alloc-Ac6c-OH.

The Chemical Causality: Why Alloc for Ac6c?

The fundamental challenge with Ac6c is its extreme steric hindrance. Standard N-terminal protecting groups often fail to provide the necessary flexibility for late-stage modifications:

  • Fmoc (9-Fluorenylmethoxycarbonyl): While standard for linear elongation, Fmoc is base-labile (typically cleaved by 20% piperidine). If Ac6c requires selective unmasking for on-resin cyclization while other residues remain protected, Fmoc cannot be used, as all Fmoc groups would cleave simultaneously.

  • Boc (tert-Butyloxycarbonyl): Boc is acid-labile. Removing it requires strong acids (e.g., 95% TFA), which simultaneously cleaves the peptide from standard resins and strips side-chain protecting groups, destroying any chance for further on-resin modification.

The Alloc Advantage: The Alloc group is completely stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc/tBu removal [3]. It is cleaved exclusively via a palladium(0)-catalyzed Tsuji-Trost allylic cleavage [1]. This true "third-dimension" orthogonality allows chemists to selectively unmask the hindered Ac6c amine at room temperature, leaving the peptide anchored to the resin and all side-chains perfectly intact [4].

Comparative Analysis of Orthogonal Strategies

To design a successful synthesis, researchers must select protecting groups that do not cross-react. Table 1 compares the performance of N-terminal protecting groups for Ac6c, while Table 2 outlines the compatibility of C-terminal and side-chain groups when using Alloc-Ac6c-OH.

Table 1: Quantitative & Qualitative Comparison of N-Terminal Protecting Groups for Ac6c
Protecting GroupCleavage ReagentCleavage TimeOrthogonality ProfileSuitability for Ac6c Steric Bulk
Alloc Pd(PPh3)4, PhSiH32 x 30 minOrthogonal to Fmoc, Boc, tBu, DdeOptimal: Mild catalytic conditions prevent side reactions on hindered residues.
Fmoc 20% Piperidine in DMF2 x 10 minOrthogonal to Boc, tBu, AllocStandard: Good for linear elongation, but lacks 3rd-dimension orthogonality.
Boc 95% TFA1 x 60 minOrthogonal to Fmoc, AllocPoor: Requires strong acid; typically used only for terminal capping.
Dde 2% Hydrazine in DMF3 x 3 minOrthogonal to Boc, AllocSuboptimal: Hydrazine struggles to access highly hindered Ac6c amines; prone to migration.
Table 2: Orthogonal Compatibility Matrix for Alloc-Ac6c-OH in SPPS
Protecting Group / ResinCleavage ConditionOrthogonality to AllocApplication in Ac6c Workflows
Wang Resin (C-term) 95% TFACompletely OrthogonalStandard for generating Ac6c-containing linear peptide acids.
CTC Resin (C-term) 1% TFA or 20% HFIPCompletely OrthogonalIdeal for synthesizing fully protected Ac6c peptide fragments.
tBu / Trt (Side-chains) 90-95% TFACompletely OrthogonalStandard side-chain protection; unaffected by Pd(0) catalysis.
Allyl Ester (C-term) Pd(PPh3)4, PhSiH3Not Orthogonal Co-cleaves with Alloc; used when simultaneous N/C unmasking is desired.

Mechanistic Pathway of Alloc Deprotection

The deprotection of Alloc-Ac6c-OH is a self-contained catalytic cycle. Pd(0) coordinates to the allyl π -bond, followed by oxidative addition to form a π -allyl-palladium(II) complex. The carbamate then decarboxylates to reveal the free Ac6c amine [1]. A scavenger, such as phenylsilane (PhSiH3), acts as a hydride donor to attack the π -allyl-Pd complex, regenerating the Pd(0) catalyst and forming an inert allyl-silane byproduct [3].

Mechanism N1 Alloc-Ac6c-Peptide N2 Pd(0) Coordination N1->N2 Pd(PPh3)4 N3 π-Allyl-Pd(II) Complex + Carbamate Anion N2->N3 Oxidative Addition N4 Decarboxylation (-CO2) N3->N4 Dissociation N7 Regenerated Pd(0) + Allyl-Silane N3->N7 Nucleophilic Attack N5 Free Ac6c-Peptide Amine N4->N5 Protonation N6 PhSiH3 (Scavenger) N6->N7 Hydride Transfer N7->N2 Catalytic Cycle

Catalytic cycle of Pd(0)-mediated Alloc deprotection with phenylsilane.

Experimental Methodologies & Self-Validating Protocols

Because Ac6c is sterically hindered, standard colorimetric assays (like the Kaiser test) frequently yield false negatives. The protocols below are designed as self-validating systems , relying on microcleavage and mass spectrometry to ensure absolute trustworthiness.

Protocol 1: Incorporation of Alloc-Ac6c-OH via SPPS

Causality: The gem-dialkyl effect of Ac6c restricts the nucleophilic attack of the resin-bound amine onto the activated Ac6c carboxylate. Standard DIC/HOBt coupling is insufficient. Highly reactive uronium salts (HATU) must be used to form the highly reactive 7-aza-1-hydroxybenzotriazole ester.

  • Resin Preparation: Swell Fmoc-peptidyl-resin (0.1 mmol) in DMF for 30 min.

  • Fmoc Removal: Deprotect the N-terminal Fmoc using 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Pre-activation: In a separate vial, dissolve Alloc-Ac6c-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 2 minutes to ensure complete activation.

  • Coupling: Add the activated Alloc-Ac6c-OH solution to the resin. React at room temperature for 3–4 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Self-Validation: Cleave a 1-2 mg aliquot of the resin using 20% HFIP in DCM (for CTC resin) or 95% TFA (for Wang/Rink). Analyze via LC-MS to confirm the mass addition of +225 Da (Alloc-Ac6c minus H2O) and the disappearance of the starting material.

Workflow N1 Fmoc-Peptidyl-Resin N2 Alloc-Ac6c-Peptidyl-Resin N1->N2 1. 20% Piperidine 2. Alloc-Ac6c-OH, HATU N3 H-Ac6c-Peptidyl-Resin (Alloc Removed) N2->N3 Pd(PPh3)4, PhSiH3 (Orthogonal Cleavage) N4 Side-Chain Deprotected & Cleaved Peptide N3->N4 TFA/Scavengers (Global Cleavage)

Orthogonal solid-phase peptide synthesis workflow utilizing Alloc-Ac6c-OH.

Protocol 2: Orthogonal Palladium-Catalyzed Deprotection

Causality: To selectively unmask the Ac6c amine for subsequent coupling or cyclization, the Alloc group is cleaved using Pd(0). Phenylsilane is chosen as the scavenger because it efficiently donates a hydride to the π -allyl complex, preventing the cleaved allyl group from re-alkylating the newly freed Ac6c amine [3].

  • Preparation: Wash the Alloc-Ac6c-peptidyl-resin (0.1 mmol) thoroughly with anhydrous DCM (5x) to remove any nucleophilic impurities or moisture.

  • Reagent Mixing: In a glass vial, dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 mmol, 0.2 eq) and Phenylsilane (PhSiH3) (2.0 mmol, 20 eq) in 4 mL of anhydrous DCM [3, 4].

  • Cleavage Reaction: Add the bright yellow solution to the resin and rock gently for 30 minutes at room temperature.

  • Iteration: Drain the reactor and repeat Steps 2-3 with a freshly prepared Pd(0)/PhSiH3 solution to ensure 100% deprotection of the hindered Ac6c residue.

  • Palladium Scavenging: Wash the resin with DCM (3x). To remove trapped palladium residues (which can interfere with subsequent couplings), wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3x), followed by standard DMF washes (5x).

  • Self-Validation: Cleave a 2 mg resin aliquot using the appropriate acidic cocktail. Analyze the supernatant via ESI-MS. The target mass must reflect a precise shift of -84 Da (loss of the Alloc group) with no evidence of +40 Da (re-allylation) [4].

References

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism - Total Synthesis. Available at: [Link]

  • Alloc Protecting Group Removal Protocol - CDN. Available at:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UCI. Available at: [Link]

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC. Available at: [Link]

  • Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid - Journal of the American Chemical Society. Available at:[Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive, field-proven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental choices, offering a self-validating system of analysis. We will objectively compare the performance of the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing you with the supporting experimental data to make informed decisions in your analytical strategy. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Analytical Challenge: Purity of a Non-Chromophoric Amino Acid Derivative

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid presents a typical analytical challenge. As a non-aromatic amino acid derivative, it lacks a strong chromophore, making detection by UV-Vis spectrophotometry less straightforward than for many pharmaceutical compounds.[5][6][7][8][9] This necessitates careful consideration of detection wavelength or the use of derivatization techniques to enhance sensitivity. The polarity of the molecule, influenced by the carboxylic acid and amino functionalities, dictates the choice of a suitable stationary and mobile phase in reversed-phase chromatography.

Section 1: The Workhorse - A Validated Reversed-Phase HPLC Method

The following HPLC method was developed and validated to provide a reliable and robust system for the routine purity analysis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid.

The "Why" Behind the Method: Expert Rationale
  • Column Chemistry: A C18 stationary phase is the cornerstone of reversed-phase chromatography and was selected for its versatility and proven ability to retain and separate compounds with a moderate polarity like our target analyte. The end-capping of the silica-based particles minimizes peak tailing, a common issue with acidic and basic analytes.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and a phosphate buffer was chosen for its simplicity and robustness. Acetonitrile provides the necessary elution strength for the analyte, while the phosphate buffer controls the pH. Maintaining the pH below the pKa of the carboxylic acid group (typically around 4-5) and above the pKa of the protonated amine (around 9-10) ensures that the analyte is in a single, neutral form, leading to sharp, symmetrical peaks.[10][11]

  • Detection Wavelength: Given the absence of a strong chromophore, a low UV wavelength of 210 nm was selected. At this wavelength, the carbonyl group of the carboxylic acid and the carbamate linkage exhibit some absorbance, providing adequate sensitivity for purity analysis. While not as sensitive as detection at a lambda max, it avoids the need for a derivatization step in this primary method, simplifying the workflow.

Experimental Protocol: HPLC Method Validation

The validation of the analytical procedure was conducted in accordance with the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][3][4]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Run Time: 15 minutes

Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Specificity No interference from blank (diluent) or placebo at the retention time of the analyte. Peak purity of the analyte peak should be greater than 990.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range 80% to 120% of the nominal concentration.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120%).
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% between two analysts, on two different days, using two different instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in system suitability parameters when method parameters (flow rate, column temperature, mobile phase pH) are deliberately varied.

Section 2: The Comparison - HPLC vs. UPLC vs. qNMR

To provide a comprehensive evaluation, the validated HPLC method was compared against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) for a direct chromatographic comparison and Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal, primary method of quantification.

UPLC: The Need for Speed and Resolution

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.[2][12][13][14][15] This results in significantly faster analysis times and improved resolution.

UPLC Experimental Protocol:

  • Instrument: Waters ACQUITY UPLC H-Class System or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detection: UV at 210 nm

  • Run Time: 3 minutes

Comparative Performance Data: HPLC vs. UPLC

ParameterHPLCUPLC
Run Time 15 minutes3 minutes
Resolution (Analyte vs. Closest Impurity) 2.54.2
Theoretical Plates ~10,000~25,000
Solvent Consumption per Run 15 mL1.5 mL

dot

cluster_hplc HPLC cluster_uplc UPLC hplc_sample Sample Injection (10 µL) hplc_column C18 Column (5 µm) hplc_sample->hplc_column hplc_detection UV Detection (210 nm) hplc_column->hplc_detection hplc_result Result (15 min) hplc_detection->hplc_result uplc_sample Sample Injection (2 µL) uplc_column C18 Column (1.7 µm) uplc_sample->uplc_column uplc_detection UV Detection (210 nm) uplc_column->uplc_detection uplc_result Result (3 min) uplc_detection->uplc_result

Caption: A workflow comparison of HPLC and UPLC for purity analysis.

qNMR: The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][3][16][17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate and precise determination of purity.

qNMR Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz NMR Spectrometer or equivalent

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 30-degree pulse with a long relaxation delay (D1 = 30s) to ensure full relaxation of all protons.

  • Data Processing: Baseline correction and integration of the well-resolved signals of the analyte and the internal standard.

Comparative Purity Data: HPLC vs. qNMR

Sample LotHPLC Purity (% Area)qNMR Purity (% w/w)
Lot A 99.8%99.5%
Lot B 98.5%98.2%
Lot C 99.2%99.0%

dot

cluster_hplc HPLC Purity cluster_qnmr qNMR Purity hplc_separation Chromatographic Separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Relative Quantification (Area %) hplc_detection->hplc_quantification qnmr_sample Sample + Internal Standard qnmr_measurement NMR Measurement qnmr_sample->qnmr_measurement qnmr_quantification Absolute Quantification (Molar Ratio) qnmr_measurement->qnmr_quantification

Caption: A conceptual comparison of HPLC and qNMR purity determination.

Section 3: Synthesizing the Data - A Senior Scientist's Perspective

The validated HPLC method proves to be a robust and reliable tool for the routine purity analysis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid. Its validation according to ICH guidelines ensures its suitability for quality control environments.

The comparison with UPLC highlights a clear trade-off between initial investment and long-term efficiency. While the HPLC method is perfectly adequate, the UPLC method offers a significant reduction in run time and solvent consumption, leading to higher throughput and a greener analytical footprint. For laboratories with a high sample load, the transition to UPLC would be a scientifically and economically sound decision.

The excellent agreement between the HPLC and qNMR purity results provides a high degree of confidence in the accuracy of the chromatographic method. qNMR, as an orthogonal technique, serves as a powerful tool for the primary characterization of reference standards and for investigating any discrepancies that may arise during routine analysis. The slight difference in purity values between the two techniques is expected, as HPLC area percent can be influenced by the response factors of impurities, while qNMR provides a more direct measure of molar purity.

Conclusion: An Integrated Approach to Purity Analysis

This guide has detailed a comprehensive approach to the HPLC method validation for the purity analysis of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid. By not only presenting a validated method but also comparing it with advanced alternatives like UPLC and qNMR, we provide a holistic perspective for analytical scientists.

The choice of analytical technique should always be guided by the specific requirements of the analysis, including sample throughput, required resolution, and the need for orthogonal confirmation. For routine quality control, the validated HPLC method is a reliable workhorse. For high-throughput environments, UPLC is the clear successor. And for the ultimate in accuracy and as a primary reference method, qNMR stands as the gold standard. An integrated approach, leveraging the strengths of each of these techniques, will undoubtedly lead to a more robust and scientifically sound assessment of drug purity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3291-3295. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference? [Link]

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Safety Operating Guide

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational waste management is often where critical safety and compliance gaps occur. Handling specialized building blocks like 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (often referred to as Alloc-1-aminocyclohexanecarboxylic acid) requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's reactivity, its role in solid-phase peptide synthesis (SPPS), and the downstream implications of its disposal [1].

This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of this specific Alloc-protected unnatural amino acid, ensuring both laboratory safety and environmental compliance.

Physicochemical Profiling & Operational Implications

Before implementing a disposal protocol, it is critical to understand the physical and chemical parameters of the compound. The Alloc protecting group is specifically chosen for its orthogonality to Fmoc and Boc chemistries, meaning its waste streams must be managed to prevent unintended cross-reactivity[2].

Table 1: Quantitative Data & Safety Parameters

PropertyValueOperational & Disposal Implication
CAS Number 1342892-78-7Essential for accurate EHS hazardous waste manifesting and tracking.
Molecular Formula C11H17NO4High carbon/oxygen content; dictates that disposal must occur via high-temperature incineration.
Molecular Weight 227.26 g/mol Utilized to calculate mass balances for waste tracking and spill quenching.
Physical Form Crystalline Solid / PowderHigh risk of aerosolization. Requires active dust suppression during spill cleanup.
Chemical Stability Incompatible with Pd(0) catalystsMixing with transition metal waste can trigger premature Alloc cleavage, releasing CO₂ gas and pressurizing containers.

Mechanistic Safety: The Causality Behind the Protocols

The Palladium Cross-Contamination Risk: In peptide synthesis, the allyloxycarbonyl (Alloc) group is typically cleaved using palladium(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of a nucleophilic scavenger. Do not mix Alloc-protected amino acid waste with transition metal waste streams. If unreacted 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is inadvertently combined with active Pd(0) waste in a sealed carboy, catalytic deprotection can occur exothermically. This reaction generates allyl alcohol derivatives and carbon dioxide (CO₂) gas, which can rapidly pressurize and rupture the waste container [3].

Aerosolization and Respiratory Hazards: As a fine crystalline powder, this compound poses a significant inhalation risk. Dry sweeping a spill will aerosolize the particles, bypassing standard HVAC filtration and causing respiratory irritation. All protocols below utilize liquid-suppression techniques to bind the powder before mechanical collection.

Waste Segregation & Disposal Workflow

To maintain a self-validating safety system, waste must be triaged at the point of generation. The following diagram outlines the logical flow for segregating Alloc-protected amino acid waste.

DisposalWorkflow A 1-(((Allyloxy)carbonyl)amino) cyclohexanecarboxylic acid Waste B1 Solid Waste (Powder/Resins) A->B1 B2 Liquid Waste (Solvent Rinsates) A->B2 B3 Contaminated Consumables A->B3 C1 Collect in HDPE Solid Waste Container B1->C1 C2 Segregate: Halogenated vs. Non-Halogenated Carboys B2->C2 C3 Triple Rinse -> Biohazard/Solid Bin B3->C3 D EHS Processing & High-Temp Incineration C1->D C2->D C3->D

Workflow for the segregation and disposal of Alloc-protected amino acid chemical waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal

This protocol applies to the daily disposal of expired reagents, contaminated SPPS resins, and solvent rinsates.

  • Solid Waste Segregation: Transfer any unreacted powder or contaminated peptide resin into a High-Density Polyethylene (HDPE) solid waste container. Causality: HDPE is chemically inert to both the amino acid and residual organic solvents, preventing container degradation.

  • Liquid Rinsate Triage: When washing glassware that contained the compound, collect the rinsate.

    • Validation Check: Are you using Dichloromethane (DCM) or Dimethylformamide (DMF)?

    • Deposit DCM rinsates into the Halogenated waste carboy. Deposit DMF/Methanol rinsates into the Non-Halogenated carboy. Mixing these streams exponentially increases incineration costs and risks exothermic solvent interactions [1].

  • Labeling & EHS Handoff: Affix a standardized hazardous waste label. Explicitly write "Alloc-protected amino acid derivative (CAS 1342892-78-7)" rather than generic abbreviations. Transfer to the Satellite Accumulation Area for Environmental Health and Safety (EHS) pickup.

Protocol B: Solid Spill Containment and Cleanup

In the event of a dropped vial or bulk powder spill, immediate containment is required to prevent aerosolization.

  • Isolate and Assess: Immediately halt nearby experiments. Verify that the spill has not contacted any incompatible reagents (specifically strong oxidizers or palladium catalysts).

  • Don PPE: Equip nitrile gloves (double-gloving is mandatory), wrap-around safety goggles, and an N95 or P100 particulate respirator.

  • Active Dust Suppression: Do not use a dry brush. Lightly mist the spilled powder with a non-reactive solvent (e.g., Isopropanol or a 10% Methanol/Water solution). Causality: The solvent increases the mass of the particulates and breaks surface tension, binding the powder into a manageable paste that cannot become airborne.

  • Mechanical Collection: Use a non-sparking polypropylene scoop to lift the wetted material. Transfer it directly into a sealable HDPE hazardous waste container.

  • Surface Decontamination: Wipe the affected benchtop or floor with disposable absorbent pads soaked in isopropanol. Place all contaminated pads into the solid waste container and seal tightly.

Protocol C: Contaminated Labware Decontamination

Disposable plastics (pipette tips, microcentrifuge tubes) that have contacted the powder must not be thrown in standard municipal trash.

  • Disposable Plastics: Place directly into the solid hazardous waste bin.

  • Reusable Glassware: Triple-rinse the glassware with a compatible solvent (e.g., Methanol) into the appropriate liquid waste carboy. Once triple-rinsed, the glassware is considered decontaminated and can be washed in the standard laboratory sink with Alconox and water [2].

References

  • Georgiou, I., et al. "Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction." ACS Publications. URL: [Link]

Personal protective equipment for handling 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the essential safety, handling, and logistical protocols for 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (CAS: 1342892-78-7)[1].

This compound is a sterically hindered, unnatural cyclic amino acid utilized to introduce rigid conformational constraints into peptide backbones. Because it features an Aloc (Allyloxycarbonyl) protecting group, it is highly valued for orthogonal solid-phase peptide synthesis (SPPS) [2]. However, handling this fine powder—and the aggressive solvents and catalysts required for its integration—demands strict, causality-driven safety protocols.

Causality-Driven PPE Specifications

When handling this compound, the primary hazards do not stem solely from the amino acid itself (which acts as a mild respiratory and dermal irritant), but from its physical state (a highly static, aerosolizable powder) and the hazardous chemical environment required to dissolve, couple, and deprotect it (e.g., DMF, DCM, DIEA, and Palladium catalysts) [4].

The following personal protective equipment (PPE) matrix is engineered to mitigate these specific operational risks [3].

Table 1: Quantitative PPE Specifications and Operational Causality

PPE CategorySpecification & StandardCausality / Scientific RationaleQuantitative Limit / Breakthrough Data
Respiratory & Environmental Certified Chemical Fume HoodCausality: The compound is a fine powder prone to electrostatic dispersion. The hood prevents inhalation of aerosolized particulates and toxic SPPS solvent vapors (e.g., DMF, NMP).Face velocity must be maintained at 80–120 fpm (feet per minute) [3].
Hand Protection Double-layered Nitrile Gloves (>0.12 mm thickness)Causality: Prevents dermal absorption of the amino acid. Double-gloving is critical because SPPS solvents rapidly degrade nitrile, acting as carriers that can pull dissolved compounds through the skin.DMF/DCM breakthrough time: < 5 minutes . Immediate glove change required upon chemical contact.
Eye Protection ANSI Z87.1 Rated Splash GogglesCausality: Protects the ocular mucosa from the severe splash hazards associated with corrosive tertiary amine bases (e.g., DIEA) used during the coupling activation step.N/A (Physical barrier; must form a complete seal around the eyes).
Body Protection Flame-Resistant (FR) Cotton Lab CoatCausality: Provides a barrier against static-clinging powder and protects against the flammability risks of organic solvents and silane scavengers used during deprotection.Must be fully buttoned; covers to the knees.

Operational Workflow & Step-by-Step Methodology

To ensure scientific integrity and safety, every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation and Weighing
  • Environmental Validation: Verify the fume hood's digital airflow monitor reads between 80–120 fpm. Validation: A physical tissue test (holding a small tissue at the sash edge) should show a gentle, continuous inward pull.

  • Static Mitigation: Ground the analytical balance. Use an anti-static gun (ionizer) on the weigh boat. Causality: Unnatural cyclic amino acids often hold static charges, causing the powder to repel from the spatula, leading to inaccurate dosing and contamination of the workspace.

  • Transfer: Weigh the required mass of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid and transfer it into a dry SPPS reaction vessel.

Phase 2: Dissolution and Activation
  • Solvation: Inside the fume hood, add a polar aprotic solvent—typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)—to the reaction vessel [4].

  • Validation of State: Agitate gently. Validation: The solution must be completely transparent with zero particulate suspension. This confirms total solvation, which is required to prevent blocked frits in automated synthesizers.

  • Activation: Add the coupling reagent (e.g., HATU) followed by the base (e.g., DIEA). Caution: The addition of DIEA is highly exothermic and corrosive.

Phase 3: Orthogonal Aloc Deprotection
  • Catalyst Preparation: To remove the Aloc protecting group, prepare a catalytic solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and a scavenger such as phenylsilane (PhSiH3) in anhydrous Dichloromethane (DCM).

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before introducing the catalyst. Causality: Pd(0) is highly sensitive to oxidation. Oxygen exposure will precipitate palladium black, killing the reaction and ruining the peptide sequence.

Process Visualization

G Start 1-(((Allyloxy)carbonyl)amino) cyclohexanecarboxylic acid (Solid Powder) PPE Don PPE: Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Weighing Anti-Static Weighing (Fume Hood: 80-120 fpm) PPE->Weighing Dissolution Dissolution in DMF/NMP (Visual Validation) Weighing->Dissolution WasteSolid Solid Waste Stream (Contaminated Consumables) Weighing->WasteSolid Coupling SPPS Coupling (+ HATU / DIEA) Dissolution->Coupling WasteLiquid Liquid Waste Streams (Halogenated & Heavy Metal) Dissolution->WasteLiquid Deprotection Aloc Deprotection (+ Pd(PPh3)4 / PhSiH3) Coupling->Deprotection Coupling->WasteLiquid Deprotection->WasteLiquid

Workflow mapping the safe handling, synthesis integration, and disposal of Aloc-protected amino acids.

Waste Logistics and Disposal Plan

Improper disposal of SPPS reagents poses severe environmental and laboratory safety risks[2]. Waste must be strictly segregated at the point of generation [5].

  • Solid Hazardous Waste:

    • Items: Empty chemical vials, contaminated anti-static weigh boats, pipette tips, and discarded nitrile gloves.

    • Protocol: Place in a double-lined, chemically compatible solid waste bin. Do not mix with general municipal trash.

  • Non-Halogenated Organic Waste:

    • Items: DMF, NMP, DIEA, and unreacted amino acid washings.

    • Protocol: Collect in a designated, vented high-density polyethylene (HDPE) carboy.

  • Halogenated Organic & Heavy Metal Waste (Critical Segregation):

    • Items: DCM washes and Palladium/Phenylsilane deprotection effluents.

    • Protocol: Must be collected in a separate Halogenated Waste container. Causality: Mixing heavy metals (Palladium) or reactive silanes with general organic waste can cause exothermic cross-reactions and severely complicates commercial incineration processes [5]. Label explicitly as "Contains Heavy Metals (Pd) and Halogenated Solvents."

References

  • BioDuro-Sundia. "Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?" Bioduro.com. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Safety Guidance." Universities of Wisconsin / OSHA. Available at:[Link]

  • RSC Publishing. "Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges." Green Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "Chemical Safety Guide, 6th Ed." Office of Research Services. Available at:[Link]

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